Benzene, (1-ethoxyethoxy)-
Description
The exact mass of the compound Benzene, (1-ethoxyethoxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzene, (1-ethoxyethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (1-ethoxyethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-ethoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPDTRODNUPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863536 | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-78-8 | |
| Record name | (1-Ethoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5426-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylethyl acetal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (1-ethoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-ethoxyphenetole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Benzene, (1-ethoxyethoxy)-
The following technical guide provides an in-depth analysis of Benzene, (1-ethoxyethoxy)- (CAS 5426-78-8), also known as Acetaldehyde ethyl phenyl acetal . This guide is designed for researchers and analytical scientists, focusing on spectroscopic characterization (NMR, IR, MS), synthesis, and mechanistic pathways.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6]
Benzene, (1-ethoxyethoxy)- is a mixed acetal derived from phenol and acetaldehyde (or its equivalent, ethyl vinyl ether). It serves as a valuable intermediate in organic synthesis and a specialized fragrance ingredient due to its stability relative to hemiacetals.
| Property | Detail |
| IUPAC Name | (1-Ethoxyethoxy)benzene |
| Common Names | Acetaldehyde ethyl phenyl acetal; 1-Ethoxyethoxybenzene; |
| CAS Number | 5426-78-8 |
| Molecular Formula | |
| Molecular Weight | 166.22 g/mol |
| Structure | Ph-O-CH(CH |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents (EtOH, Et |
Spectroscopic Data Analysis
The following data represents the characteristic spectral signatures for this molecule. These values are critical for structural validation in synthetic workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum is defined by the asymmetry of the acetal center, which renders the ethoxy methylene protons diastereotopic, though often they appear as a simple multiplet due to rapid rotation.
H NMR Data (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.18 - 1.25 | Triplet ( | 3H | -OCH | Terminal methyl of ethoxy group. |
| 1.52 - 1.58 | Doublet ( | 3H | -CH(CH | Methyl group attached to the acetal carbon. |
| 3.55 - 3.80 | Multiplet | 2H | -OCH | Methylene protons (diastereotopic nature may cause splitting complexity). |
| 5.35 - 5.45 | Quartet ( | 1H | -O-CH (CH | Diagnostic Peak : The acetal methine proton. Deshielded by two oxygens. |
| 6.90 - 7.05 | Multiplet | 3H | Ar-H (ortho/para) | Electron-rich aromatic ring protons. |
| 7.20 - 7.35 | Multiplet | 2H | Ar-H (meta) | Remaining aromatic protons. |
C NMR Data (100 MHz, CDCl
)
| Shift ( | Carbon Type | Assignment |
| 15.2 | CH | Ethoxy methyl |
| 20.5 | CH | Acetal methyl |
| 61.8 | CH | Ethoxy methylene |
| 99.5 - 101.0 | CH | Acetal Carbon : Characteristic shift for O-C-O. |
| 116.5 | CH (Ar) | Ortho carbons |
| 121.8 | CH (Ar) | Para carbon |
| 129.4 | CH (Ar) | Meta carbons |
| 156.8 | C (quat) | Ipso carbon (attached to Oxygen) |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the aromatic ether and acetal linkages while ruling out free alcohols (no broad O-H stretch).
| Wavenumber (cm | Vibration Mode | Intensity | Description |
| 3030 - 3060 | C-H Stretch (sp | Weak | Aromatic C-H stretching. |
| 2850 - 2980 | C-H Stretch (sp | Medium | Aliphatic methyl/methylene stretching. |
| 1590, 1490 | C=C Ring Stretch | Medium | Characteristic aromatic ring breathing modes. |
| 1230 - 1250 | C-O-C Stretch (Ar) | Strong | Asymmetric stretching of the Ar-O-C bond. |
| 1050 - 1150 | C-O-C Stretch (Aliph) | Strong | Acetal C-O-C stretching vibrations. |
Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the oxocarbenium ion and the phenoxy group.
Ionization Mode: Electron Impact (70 eV)
| m/z | Relative Abundance | Fragment Identity | Fragmentation Mechanism |
| 166 | < 5% | [M] | Molecular ion (often weak in acetals). |
| 121 | 20 - 40% | [Ph-O-CH(CH | Loss of ethoxy radical ( |
| 94 | 30 - 50% | [Ph-OH] | Phenol radical cation (H-transfer rearrangement). |
| 73 | 100% (Base Peak) | [CH | Oxocarbenium Ion : Loss of phenoxy radical ( |
| 45 | 40 - 60% | [CH | Further fragmentation of the ethoxy chain. |
Synthesis & Experimental Protocol
The most efficient route to Benzene, (1-ethoxyethoxy)- is the acid-catalyzed addition of phenol to ethyl vinyl ether. This "atom-economic" addition avoids the formation of water and drives the equilibrium forward.
Reaction Scheme
Figure 1: Acid-catalyzed synthesis pathway via oxocarbenium ion intermediate.
Detailed Protocol
-
Reagent Preparation :
-
Phenol (1.0 eq) : 9.41 g (0.1 mol). Ensure phenol is dry; water hydrolyzes the product.
-
Ethyl Vinyl Ether (1.2 eq) : 8.65 g (0.12 mol). Use slight excess to drive completion.
-
Catalyst : p-Toluenesulfonic acid (PTSA), 0.1 mol% (approx. 20 mg).
-
Solvent : Dichloromethane (DCM) or Diethyl Ether (anhydrous).
-
-
Procedure :
-
Step 1 : Dissolve phenol and PTSA in 50 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl
). -
Step 2 : Cool the solution to 0°C using an ice bath. The reaction is exothermic.[1]
-
Step 3 : Add Ethyl Vinyl Ether dropwise over 20 minutes. Maintain temperature < 5°C to prevent polymerization of the vinyl ether.
-
Step 4 : Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO
, 10% EtOAc/Hexane). -
Step 5 (Quench) : Add 20 mL of saturated NaHCO
solution to neutralize the acid catalyst. This is critical to prevent hydrolysis during workup.
-
-
Purification :
-
Separate the organic layer and wash with brine.
-
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Distillation : Purify by vacuum distillation.
-
Boiling Point: ~85-90°C at 10 mmHg (approximate).
-
-
Yield : Typically 85-95%.
-
Mechanistic Fragmentation (Mass Spec)
Understanding the fragmentation is vital for identifying this compound in complex mixtures (e.g., metabolic studies or degradation analysis).
Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 95485, Benzene, (1-ethoxyethoxy)-. Retrieved from [Link]
-
The Good Scents Company (2024) . Acetaldehyde ethyl phenyl acetal: Organoleptic and Chemical Properties. Retrieved from [Link]
- NIST Mass Spectrometry Data Center. Mass Spectrum of Acetaldehyde ethyl phenyl acetal.
Sources
An In-Depth Technical Guide to (1-Ethoxyethyl)benzene: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the aromatic ether, (1-Ethoxyethyl)benzene. Initially addressing potential nomenclature ambiguities, this document definitively identifies the compound of interest and details its structural and regulatory identifiers. A thorough examination of its physicochemical properties is presented, followed by a detailed, two-step synthetic pathway, complete with a step-by-step experimental protocol. The guide further explores the compound's applications, particularly its role as a synthetic intermediate in organic chemistry and its potential relevance in the broader context of pharmaceutical development. Spectroscopic data, safety protocols, and a logical workflow for its synthesis and use are also provided to offer field-proven insights for laboratory and developmental applications.
Section 1: Chemical Identification and Nomenclature
The query "Benzene, (1-ethoxyethoxy)-" presents a degree of ambiguity. To ensure clarity, this section delineates the correct nomenclature and identifies related structures to prevent confusion in procurement and application.
1.1. Primary Compound of Interest: (1-Ethoxyethyl)benzene
Based on common chemical naming conventions, the most direct interpretation of the user's topic is (1-Ethoxyethyl)benzene .
-
IUPAC Name: 1-ethoxyethylbenzene[1]
-
CAS Number: 3299-05-6[1]
-
Synonyms: α-Methylbenzyl ethyl ether, 1-Ethoxy-1-phenylethane, Ethyl 1-phenylethyl ether[2][3]
This compound consists of a benzene ring attached to an ethyl group which is substituted with an ethoxy group at the first carbon of the ethyl chain.
1.2. Clarification of Structurally Similar Compounds
It is crucial to distinguish (1-Ethoxyethyl)benzene from other structurally related compounds to ensure experimental accuracy:
-
Benzene, ((1-ethoxyethoxy)methyl)- : This compound (CAS No. 66222-24-0) contains an additional methylene bridge. Its IUPAC name is 1-ethoxyethoxymethylbenzene.
-
Benzene, 1-ethoxy-4-ethyl- : An isomer (CAS No. 1585-06-4) where the ethoxy and ethyl groups are attached directly to the benzene ring at positions 1 and 4, respectively.
-
1-(1-Ethoxyethoxy)-4-vinylbenzene : A more complex derivative (CAS No. 157057-20-0) containing a vinyl group, used in polymer chemistry.
This guide will focus exclusively on (1-Ethoxyethyl)benzene (CAS 3299-05-6) .
Section 2: Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of (1-Ethoxyethyl)benzene is provided below, offering essential data for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless Liquid | Inferred from related compounds |
| Boiling Point | 183.1 °C at 760 mmHg | LookChem |
| Density | 0.925 g/cm³ | LookChem |
| Flash Point | 60.2 °C | LookChem |
| Vapor Pressure | 1.07 mmHg at 25 °C | LookChem |
| Solubility | Soluble in organic solvents | LookChem |
Spectroscopic Data:
| Technique | Key Peaks / Shifts | Source |
| Mass Spec (EI) | m/z: 135, 105, 79, 43, 51 | |
| ¹H NMR (Predicted) | Aromatic Protons: ~7.2-7.4 ppm (m, 5H); Benzylic Proton (-CH-O): ~4.4-4.6 ppm (q, 1H); Methylene Protons (-O-CH₂-): ~3.4-3.6 ppm (q, 2H); Benzylic Methyl Protons (-CH-CH₃): ~1.4-1.6 ppm (d, 3H); Ethyl Methyl Protons (-CH₂-CH₃): ~1.1-1.3 ppm (t, 3H) | Inferred from spectral databases |
| ¹³C NMR (Predicted) | Aromatic C (substituted): ~143-145 ppm; Aromatic C-H: ~125-129 ppm; Benzylic C-O: ~78-82 ppm; Methylene C (-O-CH₂-): ~60-64 ppm; Benzylic Methyl C: ~22-25 ppm; Ethyl Methyl C: ~14-16 ppm | Inferred from spectral databases |
| FTIR (Predicted) | C-H (aromatic): ~3030-3080 cm⁻¹; C-H (aliphatic): ~2850-2975 cm⁻¹; C=C (aromatic ring): ~1450-1600 cm⁻¹; C-O (ether): ~1050-1150 cm⁻¹ | Inferred from spectral databases |
Section 3: Synthesis of (1-Ethoxyethyl)benzene
(1-Ethoxyethyl)benzene is not commonly available from major chemical suppliers, necessitating its synthesis for research purposes. A reliable and logical two-step approach involves the reduction of a readily available ketone followed by an etherification reaction.
3.1. Synthetic Pathway Overview
The synthesis proceeds via two key stages:
-
Reduction of Acetophenone: The commercially available starting material, acetophenone, is reduced to form the intermediate alcohol, 1-phenylethanol.
-
Williamson Ether Synthesis: The synthesized 1-phenylethanol is then etherified using an ethylating agent to yield the final product, (1-ethoxyethyl)benzene.
This pathway is selected for its high-yielding steps, use of common laboratory reagents, and straightforward purification procedures.
Sources
Technical Guide: The Evolution and Strategic Application of Acetal Protecting Groups
The following technical guide details the discovery, mechanism, and strategic application of acetal protecting groups in organic synthesis.
Introduction: The "Hidden" Backbone of Complex Synthesis
In the architecture of total synthesis, protecting groups are often viewed as necessary evils—steps that add atom count without adding complexity. However, acetal protecting groups represent a distinct class where protection often equals strategy . Unlike simple silyl ethers or esters, acetals (and ketals) impose rigid conformational constraints on a molecule, frequently pre-organizing intermediates for subsequent stereoselective transformations.
This guide explores the lineage of acetal chemistry from Emil Fischer’s sugar studies to Woodward’s macrolide engineering, providing a mechanistic deep-dive for modern drug developers.
Historical Genesis: From Fischer to Functionalization
The concept of the acetal as a "mask" for carbonyls and diols traces back to Emil Fischer in the late 19th century.
-
1893-1895 (The Dawn): Fischer discovered that treating sugars with alcohols and acid catalysts yielded "glycosides" (cyclic acetals). This was the first systematic demonstration of the thermodynamic control inherent in acetal formation—converting the reactive hemiacetal equilibrium of glucose into a stable, non-reducing acetal.
-
The Mid-20th Century (The Expansion): As steroid and terpene synthesis advanced, the need to differentiate hydroxyl groups grew. The Methoxymethyl (MOM) ether emerged as a robust "acyclic acetal," effectively capping alcohols as formaldehyde acetals.
-
1976 (The Chelation Era): E.J. Corey introduced the Methoxyethoxymethyl (MEM) group (Tetrahedron Lett. 1976). This was designed not just for stability, but to coordinate with Lewis acids (like TiCl₄), directing regioselectivity in neighboring reactions.
-
1980 (The Silicon Shift): Bruce Lipshutz developed the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group (Tetrahedron Lett. 1980). This innovation linked acetal chemistry with silicon stability, allowing deprotection via fluoride ions (TBAF) rather than acid, orthogonal to almost all other acetals.
Mechanistic Underpinnings
The formation and hydrolysis of acetals are governed by the stability of the oxocarbenium ion intermediate. Understanding this pathway is critical for troubleshooting "stalled" deprotections.
The Oxocarbenium Pathway
The reaction is reversible and acid-catalyzed. The driving force is typically the removal of water (formation) or the excess of water (hydrolysis).
Figure 1: The acid-catalyzed acetalization pathway. The formation of the oxocarbenium ion (red) is the kinetic bottleneck and the focal point for catalyst design.
Stability Hierarchy (The "Ladder of Lability")
Not all acetals are equal. In a multi-step synthesis, one must choose a group that survives specific conditions.
| Group | Structure Type | Acid Stability (Relative) | Deprotection Trigger |
| MOM | Acyclic (Formaldehyde) | Low | Mild Acid (e.g., dilute HCl) |
| THP | Cyclic Ether | Moderate | AcOH / H₂O |
| Acetonide | Cyclic (Acetone) | Moderate | Aqueous Acid / Heat |
| Benzylidene | Cyclic (Benzaldehyde) | High | Hydrogenolysis (H₂/Pd) or Strong Acid |
| SEM | Acyclic (Silyl) | High (Acid resistant) | Fluoride (TBAF) or Lewis Acid |
Strategic Application: Conformational Control in Total Synthesis
The true power of acetals lies in their ability to lock flexible chains into rigid rings.
Case Study: Woodward’s Erythromycin A Synthesis (1981)
In the historic synthesis of Erythromycin A, R.B.[1] Woodward faced a critical challenge: macrocyclization of a linear seco-acid. The entropy of closing a 14-membered ring was too high.
The Solution: Woodward employed a cyclic acetal (specifically a cyclic carbamate/acetal hybrid) to "pre-organize" the linear chain. By locking the C9 and C11 hydroxyls into a rigid 6-membered ring, he reduced the degrees of freedom of the chain, bringing the reactive ends closer together. This is a classic example of the Thorpe-Ingold effect applied via protecting groups.
Figure 2: Conformational biasing strategy used in macrolide synthesis. The acetal group acts as a scaffold, not just a shield.
Modern Methodology: Green & Catalytic Protocols
While traditional methods use corrosive acids (p-TsOH, HCl), modern drug development demands milder, "greener" alternatives to prevent epimerization of sensitive stereocenters.
Protocol: Chemoselective Deprotection of MOM/MEM Ethers using CBr₄
This method uses Carbon Tetrabromide (CBr₄) as a catalyst in isopropyl alcohol.[2] It generates HBr in situ in a controlled manner, avoiding the harsh "pH shock" of mineral acids.
Application: Selective cleavage of MOM/MEM ethers in the presence of silyl ethers or esters.
Step-by-Step Workflow:
-
Preparation: Dissolve the protected substrate (1.0 mmol) in Isopropyl Alcohol (iPrOH) (10 mL).
-
Note: Methanol can be used for faster reaction, but iPrOH offers better selectivity against silyl ethers.
-
-
Catalyst Addition: Add CBr₄ (0.1 mmol, 10 mol%).
-
Safety: CBr₄ is a halogen source; handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (80°C) .
-
Monitoring: Track via TLC. MOM ethers typically cleave within 1–3 hours.
-
-
Quench: Cool to room temperature and add 5% NaHCO₃ solution (10 mL) to neutralize trace acid.
-
Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Why this works: The thermal decomposition of CBr₄ in alcohol generates a low concentration of HBr. This "trickle" of acid is sufficient to activate the acetal oxygen but insufficient to cleave robust silyl ethers or hydrolyze esters.
References
-
Fischer, E. (1895). Über die Verbindungen der Zucker mit den Alkoholen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 28(1), 1145–1167. Link
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function. Tetrahedron Letters, 17(11), 809–812. Link
-
Lipshutz, B. H., & Pegram, J. J. (1980). β-(Trimethylsilyl)ethoxymethyl chloride.[3] A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343–3346. Link
-
Woodward, R. B., et al. (1981).[1] Asymmetric total synthesis of erythromycin.[1] 1. Synthesis of an erythronolide A secoacid derivative via asymmetric induction. Journal of the American Chemical Society, 103(11), 3210–3213. Link
-
Lee, A. S., et al. (2006).[2] CBr4-catalyzed chemoselective deprotection of MOM and MEM ethers. Tetrahedron Letters, 47(23), 3929-3931.
Sources
Computational Protocol: Quantum Mechanical Characterization of Benzene, (1-ethoxyethoxy)-
CAS: 16052-42-9
Synonyms: Acetaldehyde ethyl phenyl acetal; 1-ethoxyethoxybenzene
Molecular Formula: C
Executive Summary
This technical guide establishes a rigorous computational framework for the structural, electronic, and reactivity profiling of Benzene, (1-ethoxyethoxy)-. As a mixed acetal containing both phenoxy and ethoxy moieties, this molecule presents unique challenges regarding conformational flexibility and acid-labile stability. This protocol prioritizes Density Functional Theory (DFT) with dispersion corrections to accurately model the non-covalent intramolecular interactions that dictate its global minimum structure and hydrolysis kinetics.
Part 1: Structural Characterization & Conformational Landscape
The acetal linkage (-O-CH(CH
Conformational Search Protocol
Objective: Identify the Global Minimum (GM) and relevant low-energy boltzmann-weighted conformers.
-
Step 1: Stochastic Search (Molecular Mechanics): Use the MMFF94x force field to generate an initial ensemble. The flexible ethoxy tail and the rotation of the phenoxy ring relative to the acetal center must be sampled.
-
Step 2: Semi-Empirical Filtering: Re-optimize the top 100 structures using GFN2-xTB (Geometry, Frequency, Noncovalent, eXtended Tight Binding). This method is computationally inexpensive but robust for non-covalent interactions.
-
Step 3: DFT Refinement: Optimize conformers within a 5.0 kcal/mol window of the minimum using the "Gold Standard" level of theory below.
Geometry Optimization & Frequency Analysis
Theory Level: wB97X-D / def2-TZVP
-
Rationale: The wB97X-D functional includes long-range atom-atom dispersion corrections, essential for capturing the interaction between the ethyl chain and the benzene ring (CH-
interactions). The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE).
Self-Validating Check:
-
Frequency analysis must yield zero imaginary frequencies for minima.
-
Verify the Anomeric Effect : The C-O bond lengths should reflect the hyperconjugation (
). In the GM, the exocyclic C-O bond axial to the ring is typically shorter.
Figure 1: Hierarchical workflow for determining the global minimum energy structure.
Part 2: Electronic Structure & Reactivity Descriptors[1]
Understanding the electron distribution is critical for predicting metabolic oxidation sites (e.g., P450 hydroxylation) and hydrolytic stability.
Frontier Molecular Orbitals (FMO)
Calculate the HOMO and LUMO energies using the optimized GM.
-
HOMO Location: Expected to be localized on the phenoxy oxygen lone pairs and the aromatic ring. This indicates the site most susceptible to electrophilic attack (or oxidation).
-
LUMO Location: Likely antibonding
orbitals on the benzene ring.
Molecular Electrostatic Potential (MEP)
Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).
-
Application: Identify the most basic oxygen atom. In mixed acetals, the ether oxygen (ethoxy) is typically more basic than the phenoxy oxygen due to the resonance delocalization of the phenoxy lone pair into the ring.
-
Protocol:
-
Generate .fchk file from optimization.
-
Calculate MEP cube.
-
Locate
(minimum potential) near both oxygens. The site with the more negative is the kinetic site for protonation.
-
Part 3: Mechanistic Insight - Hydrolysis Stability
The drug development relevance of acetals lies in their acid stability. This molecule hydrolyzes to Phenol , Acetaldehyde , and Ethanol .
The Mechanistic Divergence
There are two competing pathways based on which oxygen is protonated first.
-
Pathway A (Phenol Departure): Protonation of Phenoxy O
Phenol leaves [Et-O-CH-Me] intermediate. -
Pathway B (Ethanol Departure): Protonation of Ethoxy O
Ethanol leaves [Ph-O-CH-Me] intermediate.
Hypothesis: Pathway A is thermodynamically favored (Phenol is a better leaving group, pKa ~10 vs ~16), but Pathway B might be kinetically relevant if the ethoxy oxygen is significantly more basic.
Transition State (TS) Search Protocol
Method: Berny Algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).
Solvation: SMD (Solvation Model based on Density) with Water (
| Step | Calculation Type | Description |
| 1 | Reactant Complex | Optimize H |
| 2 | TS Guess | Scan the C-O bond length (breaking bond) from 1.4 Å to 2.5 Å. |
| 3 | TS Optimization | Optimize the peak of the scan using Opt=(TS, CalcFC, NoEigenTest). |
| 4 | IRC Calculation | Intrinsic Reaction Coordinate calculation to confirm the TS connects Reactant and Intermediate. |
Data Output Requirement:
Report the Activation Free Energy (
-
If
, the reaction is driven by leaving group ability. -
If
, the reaction is driven by basicity.
Figure 2: Divergent hydrolysis pathways controlled by protonation site and leaving group ability.
Part 4: Spectroscopic Validation
To confirm the identity of synthesized or isolated material, compare experimental spectra with computed data.
NMR Prediction (GIAO Method)
-
Method: mPW1PW91 / 6-311+G(2d,p) (GIAO) with SMD (Chloroform).
-
Scaling: Apply linear scaling factors to raw isotropic shielding tensors to match TMS reference.
-
Diagnostic Signal: The acetal methine proton (-O-CH (Me)-O-) is a quartet typically found around 5.3–5.6 ppm.
IR Frequency Calculation
-
Method: Same as optimization (wB97X-D/def2-TZVP).
-
Scaling: Multiply frequencies by ~0.95 (anharmonicity correction).
-
Diagnostic Band: Look for the characteristic C-O-C stretching vibrations (1000–1200 cm
) and the aromatic overtones.
References
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297. Link
-
Pracht, P., Bohle, F., & Grimme, S. (2020). Automated exploration of the low-energy chemical space with fast quantum chemical methods. Physical Chemistry Chemical Physics, 22, 7169-7192. Link
-
Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497. Link
Comprehensive Guide to the Solubility Profile of Benzene, (1-ethoxyethoxy)-
CAS Number: 5426-78-8 Synonyms: 1-Ethoxy-1-phenoxyethane; Acetaldehyde ethyl phenyl acetal; Efetaal (Trade Name) Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol
Executive Summary
Benzene, (1-ethoxyethoxy)- is a mixed acetal widely utilized in the fragrance and flavor industry for its green, hyacinth-like olfactory profile. As a Senior Application Scientist, it is critical to categorize this molecule not just by its sensory properties, but by its physicochemical vulnerabilities .
Unlike simple ethers, this compound contains an acetal linkage (
-
High Lipophilicity: It exhibits excellent solubility in non-polar and polar aprotic organic solvents.
-
Acid Sensitivity: The acetal carbon is susceptible to hydrolysis in acidic media, reverting to phenol, ethanol, and acetaldehyde.
This guide provides a technical breakdown of its solubility limits, solvent compatibility, and experimental protocols for validation.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of Benzene, (1-ethoxyethoxy)-, we must analyze its interaction potential using Hansen Solubility Parameters (HSP) principles.
Structural Analysis
-
Phenyl Ring (Hydrophobic/Lipophilic): Drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents. It engages in
stacking. -
Ethoxy/Acetal Oxygen (Polar Acceptor): The oxygen atoms act as weak hydrogen bond acceptors. They do not have hydrogen bond donor capability (no -OH groups). This makes the molecule compatible with alcohols but insoluble in water due to the dominance of the hydrophobic phenyl and ethyl groups.
-
Acetal Carbon (Steric/Electronic Center): The central carbon is sterically hindered but electronically active, serving as the site for potential hydrolytic cleavage.
Solubility Prediction Table
Based on the "Like Dissolves Like" principle and structural analogs (e.g., phenetole, acetals), the solubility profile is categorized below:
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent (>500 g/L) | |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Excellent (>500 g/L) | Dipole-dipole interactions; High solvent power. |
| Alcohols | Ethanol, Methanol, Isopropanol | Good (>100 g/L) | Hydrogen bonding (Solvent Donor -> Solute Acceptor). |
| Esters/Ketones | Ethyl Acetate, Acetone | Good (>100 g/L) | Dipole-dipole; Compatible polarity. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | Dispersion forces; Phenyl ring reduces miscibility slightly compared to pure aliphatics. |
| Water | Water | Insoluble (<1 g/L) | Hydrophobic effect dominates; Lack of H-bond donors. |
Critical Stability Warning: Solvent Acidity
Trustworthiness Alert: A common error in handling Benzene, (1-ethoxyethoxy)- is ignoring solvent acidity.
Acetals are stable in basic and neutral media but rapidly hydrolyze in the presence of acids .
-
Risk: Using unneutralized Chloroform (which often contains HCl degradation products) or acidic aqueous buffers.
-
Consequence: Degradation into Phenol (skin irritant/different odor profile) and Acetaldehyde.
-
Mitigation: Always use solvents containing a stabilizer (e.g., amylene in DCM) or pre-wash solvents with basic alumina if trace acid is suspected.
Visualizing the Solvation & Stability Logic
The following diagram illustrates the interaction mechanisms and the hydrolysis risk pathway.
Figure 1: Mechanistic map of solvation interactions vs. acid-catalyzed degradation pathways.
Experimental Protocols
As an application scientist, you verify solubility not just by "mixing," but by establishing a Saturation Equilibrium .
Protocol A: Quantitative Solubility Determination (Shake-Flask Method)
Objective: Determine the exact saturation limit in a specific solvent (e.g., Ethanol 96%).
-
Preparation:
-
Weigh 1.0 g of Benzene, (1-ethoxyethoxy)- into a 20 mL scintillation vial.
-
Add 1.0 mL of the target solvent.
-
-
Equilibration:
-
Vortex for 2 minutes. If fully dissolved, add more solute until a persistent second phase (droplets) or turbidity appears.
-
Place in a thermostated shaker at 25°C for 24 hours.
-
-
Sampling:
-
Centrifuge the sample to separate the undissolved oil phase.
-
Carefully pipette the supernatant.
-
-
Analysis (GC-FID/MS):
-
Dilute the supernatant 1:100 in a compatible solvent (e.g., Hexane).
-
Inject into GC. Calculate concentration against a calibration curve.
-
Note: Ensure the GC injector temperature is not too high (<200°C) to prevent thermal degradation of the acetal during analysis.
-
Protocol B: Solvent Compatibility Screening (Quick Pass/Fail)
Objective: Verify if a solvent grade is safe (acid-free) for the acetal.
-
Mix: Dissolve 50 mg of Benzene, (1-ethoxyethoxy)- in 1 mL of solvent (e.g., Chloroform).
-
Incubate: Let stand at room temperature for 1 hour.
-
TLC Check:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV light (254 nm).
-
Result:
-
Single spot (
): Solvent is safe. -
New spot (
, Phenol): Solvent is acidic/wet. REJECT.
-
-
Applications & Formulation Advice
Fragrance Concentrates
Benzene, (1-ethoxyethoxy)- is often used in "green" floral accords.
-
Carrier: Dipropylene Glycol (DPG) or Diethyl Phthalate (DEP).
-
Solubility: Miscible in all proportions with these carriers.
-
Caution: Avoid aqueous-alcoholic formulations with pH < 5.
Extraction/Purification
If synthesizing this molecule:
-
Extraction Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether) are ideal due to high solubility and ease of evaporation.
-
Washing: Wash organic layers with saturated NaHCO₃ to ensure basicity before drying.
Workflow Visualization
The following decision tree guides the researcher in selecting the correct solvent system for Benzene, (1-ethoxyethoxy)-.
Figure 2: Decision tree for solvent selection to ensure solubility and chemical stability.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21206, Benzene, (1-ethoxyethoxy)-. Retrieved from [Link]
-
The Good Scents Company (2023). Benzene, (1-ethoxyethoxy)- Properties and Safety. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP principles applied in Section 2).
-
Gregg, B. T., et al. (2007). Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals. Journal of Organic Chemistry. (Cited for acetal stability mechanisms).[1] Retrieved from [Link]
Sources
Methodological & Application
Application Notes & Protocols: The Use of (1-Ethoxyethoxy)benzene as a Protecting Group for Phenols
Abstract
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving target molecules with high fidelity. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often necessitate temporary masking to prevent undesired reactivity. This technical guide provides an in-depth exploration of the ethoxyethyl (EE) acetal, formally derived from (1-ethoxyethoxy)benzene, as a versatile and reliable protecting group for phenols. We will delve into the mechanistic underpinnings of its installation and cleavage, provide detailed, field-tested protocols, and offer a comparative analysis against other common phenol protecting groups. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and robust solution for phenol protection.
Introduction: The Strategic Imperative of Phenol Protection
Phenols are ubiquitous structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. The acidic proton and nucleophilic oxygen of the hydroxyl group can interfere with a wide range of synthetic transformations, including those involving strong bases, organometallics, and various coupling reactions. A protecting group is a reversibly formed derivative of a functional group that temporarily masks its reactivity.[1] The ideal protecting group strategy involves high-yielding protection and deprotection steps under mild conditions that do not compromise the integrity of the parent molecule.[1]
The ethoxyethyl (EE) group, an acetal, has emerged as a valuable tool for this purpose. It is readily introduced under mild acidic conditions and exhibits excellent stability in neutral and basic environments.[2] Crucially, its removal is typically achieved with high efficiency under mild acidic hydrolysis, regenerating the phenol.[2][3]
Mechanism of Action: The Chemistry of Acetal Formation and Cleavage
The protection of a phenol with an ethoxyethyl group proceeds via the acid-catalyzed addition of the phenol to ethyl vinyl ether. The deprotection is the reverse, acid-catalyzed hydrolysis of the resulting acetal.
Protection Mechanism
The reaction is initiated by the protonation of the vinyl ether by a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS). This generates a resonance-stabilized carbocation. The phenolic oxygen then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Subsequent deprotonation yields the stable ethoxyethyl ether protected phenol.[3]
Deprotection Mechanism
Deprotection is an acid-catalyzed hydrolysis.[2] The acetal oxygen is protonated, followed by the elimination of ethanol to form a resonance-stabilized carbocation. Water then attacks this carbocation, and subsequent deprotonation regenerates the phenol and produces acetaldehyde.[2]
Sources
Application & Protocol Guide: Ethoxyethyl (EE) Acetal as a Robust Protecting Group for Hydroxyl Functions
Prepared by: Your Senior Application Scientist
Strategic Overview: The Role of the Ethoxyethyl (EE) Protecting Group
In the complex landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in bioactive molecules, presents a frequent challenge due to its nucleophilicity and acidity. The ethoxyethyl (EE) acetal has emerged as a highly reliable and versatile protecting group for alcohols, prized for its ease of installation under mild conditions, its resilience to a broad spectrum of non-acidic reagents, and its clean, facile cleavage.[1][2]
This guide provides an in-depth examination of the EE group, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will explore the causality behind procedural choices, ensuring that researchers, scientists, and drug development professionals can implement this protocol with a full understanding of its mechanics and nuances. The reagent typically employed for this protection is ethyl vinyl ether , which reacts with an alcohol to form the desired 1-ethoxyethyl ether.
Key Advantages of the Ethoxyethyl (EE) Group:
-
Mild Installation: The protection reaction proceeds efficiently under mild acidic catalysis, preserving sensitive functionalities elsewhere in the molecule.[3]
-
Robust Stability: EE ethers are exceptionally stable in the presence of strong bases (e.g., organolithium reagents, Grignards), hydrides, and many oxidizing and reducing agents.[4][5] This stability makes them suitable for a wide array of subsequent chemical transformations.[4][5]
-
Orthogonality: The acid-lability of the EE group allows for its selective removal in the presence of other protecting groups that are cleaved under different conditions (e.g., silyl ethers, benzyl ethers).[3]
-
High Yields: Both protection and deprotection steps typically proceed in high, often quantitative, yields.[3]
The Chemistry at Work: Mechanism and Rationale
A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol to new substrates. The formation and cleavage of the EE acetal are classic examples of acid-catalyzed nucleophilic addition and hydrolysis, respectively.
Protection Mechanism: Acid-Catalyzed Addition
The protection of an alcohol with ethyl vinyl ether is an acid-catalyzed addition reaction.[1] A mild acid catalyst, such as Pyridinium p-toluenesulfonate (PPTS), is typically employed to minimize potential side reactions with acid-sensitive substrates.[1][6]
The mechanism proceeds as follows:
-
Protonation of the Vinyl Ether: The acid catalyst protonates the vinyl ether at the terminal carbon, leading to the formation of a resonance-stabilized carbocation.[1] This is the rate-determining step.
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbocation.[1]
-
Deprotonation: A weak base (e.g., pyridine from PPTS or the solvent) removes the proton from the oxonium ion to yield the neutral EE-protected alcohol and regenerate the acid catalyst.[1]
Deprotection Mechanism: Acid-Catalyzed Hydrolysis
Deprotection is the reverse of the protection mechanism: an acid-catalyzed hydrolysis of the acetal.[1] This is typically achieved using a dilute aqueous acid, such as acetic acid or hydrochloric acid.
The mechanism proceeds as follows:
-
Protonation of the Acetal Oxygen: The acid catalyst protonates one of the ether oxygens of the acetal.
-
Cleavage to form a Carbocation: The protonated acetal cleaves to form the parent alcohol and the same resonance-stabilized carbocation intermediate seen in the protection step.
-
Hydration of the Carbocation: A water molecule attacks the carbocation.
-
Deprotonation: Loss of a proton yields a hemiacetal, which is in equilibrium with acetaldehyde and ethanol.[1] The volatile byproducts are easily removed during workup.
Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Adherence to anhydrous conditions during the protection step is critical for success.
Protocol 1: Protection of a Primary Alcohol
-
Materials:
-
Primary alcohol (1.0 equivalent)
-
Ethyl vinyl ether (EVE), freshly distilled (1.5-3.0 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.05-0.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv.) and dissolve it in anhydrous CH₂Cl₂ (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add ethyl vinyl ether (1.5-3.0 equiv.) to the stirred solution.
-
Add PPTS (0.05-0.1 equiv.) in one portion.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material spot should be consumed and a new, less polar spot corresponding to the EE-protected product should appear.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, dilute with additional CH₂Cl₂, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure EE-protected alcohol.
-
Protocol 2: Deprotection of an EE-Protected Alcohol
-
Materials:
-
EE-protected alcohol (1.0 equivalent)
-
Aqueous acetic acid (e.g., 80% AcOH in H₂O) or a mixture of THF and dilute HCl (e.g., 1 M).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the EE-protected alcohol (1.0 equiv.) in a suitable solvent system, such as a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a stoichiometric amount of a weaker acid (e.g., acetic acid). A common system is 80% aqueous acetic acid, used as the solvent.
-
Stir the mixture at room temperature for 1-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC. The starting material spot should be consumed, and a new, more polar spot corresponding to the parent alcohol should appear.
-
Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., EtOAc, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting alcohol is often pure enough for subsequent steps, but can be purified by flash column chromatography if necessary.
-
Data Presentation: Typical Reaction Parameters
The following table summarizes typical conditions for the EE protection of various alcohol substrates, providing a baseline for experimental design.
| Substrate Type | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Primary Alcohol | PPTS (0.1 eq) | CH₂Cl₂ | 0 to RT | 2-12 | >95% |
| Secondary Alcohol | PPTS (0.1 eq) | CH₂Cl₂ | RT | 12-24 | 85-95% |
| Phenol | p-TsOH (cat.) | CH₂Cl₂ | 0 to RT | 1-4 | >90% |
| Tertiary Alcohol | p-TsOH (cat.) | CH₂Cl₂ | RT | 12-48 | 70-85% |
| Glycal | PPTS (0.1 eq) | CH₂Cl₂ | 0 to RT | 2-6 | >90%[4] |
Note: Reaction times and yields are substrate-dependent and may require optimization.
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: PPTS is the preferred catalyst for sensitive substrates because it is a mild, crystalline, non-hygroscopic solid that delivers a low concentration of the acidic species, minimizing degradation.[6][7] Stronger acids like p-toluenesulfonic acid (p-TsOH) or HCl can be used for more robust substrates to accelerate the reaction.
-
Orthogonality in Practice: The EE group is cleaved under conditions that leave many other protecting groups intact. For instance, it is stable to the fluoride ions used to cleave silyl ethers (TBAF), to the basic conditions used for ester hydrolysis (NaOH, LiOH), and to the catalytic hydrogenation used to remove benzyl ethers (H₂, Pd/C).[4][5] Conversely, the mild acidic conditions used to cleave EE ethers will leave most esters and benzyl ethers untouched.
-
Troubleshooting Common Issues:
-
Incomplete Protection: This is often due to wet reagents or solvents. Ensure all glassware is flame-dried and solvents are anhydrous. Using a larger excess of ethyl vinyl ether can also drive the equilibrium toward the product.
-
Substrate Decomposition: If the starting material is acid-sensitive, use PPTS and ensure the reaction is kept cool. A non-coordinating solvent like CH₂Cl₂ is generally preferred over a coordinating one like THF, which can sometimes slow the reaction.
-
Formation of Diastereomers: The EE group introduces a new stereocenter, resulting in a mixture of diastereomers if the alcohol is chiral. This is generally not a problem as the stereocenter is removed upon deprotection. However, it can complicate NMR analysis and purification.
-
Difficult Deprotection: For sterically hindered EE ethers, slightly elevated temperatures (40-50 °C) or a stronger acid system (e.g., dilute HCl in THF) may be required. However, care must be taken to avoid side reactions.
-
Conclusion
The use of ethyl vinyl ether to install the ethoxyethyl (EE) protecting group is a robust, high-yielding, and reliable strategy for the temporary masking of hydroxyl functionalities.[2] Its operational simplicity, mild reaction conditions, and clear orthogonality with other common protecting groups make it an invaluable tool in the arsenal of the synthetic organic chemist.[1][3] The protocols and insights provided in this guide offer a comprehensive framework for the successful application of this technique in the synthesis of complex molecules critical to research and the pharmaceutical industry.[2]
References
-
Tymtsiv, N., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega, 3(7), 8256-8267. Retrieved from [Link]
-
University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
Tymtsiv, N., et al. (2018). MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. ACS Omega. Retrieved from [Link]
-
Organic Mechanisms. (2019). EE (Ethoxyethyl) Protecting Group Addition | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Deprotection methods for the "Benzene, (1-ethoxyethoxy)-" group
Application Note: AN-PROT-EE-04 Subject: Precision Deprotection Protocols for the (1-Ethoxyethoxy) Group on Phenolic Substrates Model Substrate: Benzene, (1-ethoxyethoxy)- [CAS: 52274-39-2]
Executive Summary
The (1-ethoxyethoxy) moiety, commonly referred to as the Ethoxyethyl (EE) ether, serves as a robust yet labile acetal-type protecting group for phenols. Unlike the Tetrahydropyranyl (THP) group, the EE group is achiral, preventing the formation of complex diastereomeric mixtures—a Critical Process Parameter (CPP) in late-stage drug development.
This Application Note provides validated protocols for the removal (deprotection) of the EE group from phenolic substrates. While the model substrate discussed is Benzene, (1-ethoxyethoxy)- , the kinetics and mechanistic principles apply broadly to complex polyphenolic scaffolds found in natural product synthesis and medicinal chemistry.
Chemical Context & Strategic Utility
The EE group is installed via the acid-catalyzed addition of Ethyl Vinyl Ether (EVE) to a phenol. Its removal is driven by acid-catalyzed hydrolysis.[1][2][3]
| Feature | Ethoxyethyl (EE) | Tetrahydropyranyl (THP) | Methoxymethyl (MOM) |
| Chirality | Achiral (Clean NMR) | Chiral (Diastereomers) | Achiral |
| Acid Stability | Low (Labile) | Moderate | High (Requires strong acid) |
| Base Stability | Excellent | Excellent | Excellent |
| Deprotection Mode | Mild Acidolysis | Acidolysis | Strong Acid / Lewis Acid |
Key Advantage: The EE group is orthogonal to silyl ethers (TBDMS, TBDPS) under controlled conditions and is fully stable against organolithiums and Grignard reagents, making it ideal for masking phenols during nucleophilic additions.
Mechanistic Insight: Acid-Catalyzed Hydrolysis
Understanding the mechanism is vital for troubleshooting incomplete deprotections. The reaction is an equilibrium process driven to completion by the presence of excess water or the volatility of the acetaldehyde byproduct.
The Pathway:
-
Protonation: The ether oxygen is protonated by the acid catalyst.[4][5]
-
Elimination: The good leaving group (Phenol) is expelled, generating a resonance-stabilized oxocarbenium ion.
-
Hydration: Water attacks the oxocarbenium ion.
-
Collapse: The hemiacetal intermediate decomposes into ethanol and acetaldehyde.
Figure 1: Mechanistic pathway of EE ether acidolysis.[2] The formation of the oxocarbenium ion is the rate-determining step.
Experimental Protocols
Method A: Pyridinium p-Toluenesulfonate (PPTS) – The "Gold Standard"
Best for: Acid-sensitive substrates containing other protecting groups (e.g., TBDMS, Acetals).
Rationale: PPTS is a weak acid buffer. It provides enough protons to activate the labile EE acetal but is gentle enough to leave silyl ethers and esters intact.
Protocol:
-
Preparation: Dissolve 1.0 mmol of Benzene, (1-ethoxyethoxy)- in 10 mL of Ethanol (EtOH) or Methanol (MeOH).
-
Note: Protic solvents accelerate the reaction via solvolysis.
-
-
Catalysis: Add 0.1 mmol (10 mol%) of PPTS .
-
Reaction: Stir at Room Temperature (20–25 °C).
-
Monitoring: Check TLC after 30 minutes. Most phenolic EE groups cleave within 1–2 hours.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash with saturated NaHCO₃ (to neutralize PPTS) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (usually minimal required due to volatile byproducts).
Method B: Acetic Acid (AcOH) – The Robust Method
Best for: Large-scale reactions on stable substrates where cost is a factor.
Rationale: Acetic acid acts as both solvent and catalyst. It is cheap and volatile, simplifying workup.
Protocol:
-
Preparation: Dissolve substrate in a mixture of THF:Water:Acetic Acid (4:1:1).
-
Alternative: 80% Aqueous Acetic Acid can be used for highly lipophilic substrates.
-
-
Reaction: Heat to 40 °C.
-
Caution: Higher temperatures may cause migration of acyl groups if present elsewhere on the molecule.
-
-
Time: Typically complete in 4 hours.
-
Workup:
-
Co-evaporate with toluene to remove acetic acid azeotropically.
-
Or, neutralize carefully with solid NaHCO₃ before extraction.
-
Method C: Heterogeneous Catalysis (Amberlyst-15)
Best for: Flow chemistry and "Tea-bag" synthesis (filtration-only workup).
Rationale: Amberlyst-15 is a sulfonic acid resin. It allows for "catch-and-release" or simple filtration removal of the acid source, eliminating aqueous workup steps.
Protocol:
-
Preparation: Dissolve substrate in Methanol (MeOH).
-
Catalysis: Add Amberlyst-15 beads (200 mg per mmol of substrate).
-
Reaction: Stir gently at Room Temperature.
-
Warning: Vigorous magnetic stirring can pulverize the beads; use an orbital shaker or overhead stirrer if possible.
-
-
Workup: Filter the reaction mixture through a sintered glass funnel. Wash the resin with MeOH. Concentrate the filtrate to obtain the clean phenol.
Comparative Data & Troubleshooting
Reaction Parameter Summary:
| Parameter | Method A (PPTS) | Method B (AcOH) | Method C (Amberlyst) |
| Acidity (pH approx) | 4.5 – 5.0 | 2.0 – 3.0 | < 1.0 (Local surface) |
| Selectivity | High (Silyl-safe) | Moderate | Moderate |
| Workup | Extraction | Evaporation/Extraction | Filtration |
| Reaction Time | 1–4 Hours | 2–6 Hours | 0.5–3 Hours |
| Yield (Typical) | 92–98% | 85–95% | 90–99% |
Decision Matrix for Protocol Selection:
Figure 2: Strategic decision tree for selecting the optimal deprotection method.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3][8] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[9] Journal of Organic Chemistry, 1977 , 42(23), 3772–3774. [Link]
-
Organic Chemistry Portal. "Ethoxyethyl ether (EE) - Protection and Deprotection." [Link]
- Fernandez, J. et al. "Solid-supported reagents in organic synthesis." Chemical Reviews, 2002, 102, 3247. (Context for Amberlyst protocols).
Sources
- 1. Presentation1 | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. MOM Ethers [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
Application Note: Chromatographic Behavior & Analysis of (1-Ethoxyethoxy)benzene Derivatives
This Application Note is designed for analytical chemists and process engineers dealing with the synthesis, purification, or quality control of ethoxyethyl (EE) protected phenols, specifically Benzene, (1-ethoxyethoxy)- and its derivatives.
Executive Summary
Benzene, (1-ethoxyethoxy)- (CAS: 5426-78-8), often referred to as the ethoxyethyl (EE) ether of phenol, represents a class of acetal-protected phenols . While the EE group is a robust protecting group against bases and nucleophiles during organic synthesis, its inherent acid lability presents unique challenges during chromatographic analysis.
Standard HPLC methods for phenols typically employ acidic mobile phases (e.g., 0.1% TFA) to suppress ionization. Applying these standard conditions to (1-ethoxyethoxy)benzene derivatives will cause on-column hydrolysis , leading to peak splitting, quantitation errors, and the appearance of "ghost" phenol peaks. This guide outlines the necessary deviations from standard protocols to ensure data integrity.
Chemical Basis of Chromatographic Instability
To develop a robust method, one must understand the degradation mechanism active inside the column.
The Hydrolysis Mechanism
The (1-ethoxyethoxy) moiety is an acetal. In the presence of water and protons (H+), it exists in equilibrium with the parent phenol and the hemiacetal, which further decomposes to ethanol and acetaldehyde (or ethyl vinyl ether).
Key Risk Factors in Chromatography:
-
Mobile Phase Acidity: pH < 5.0 accelerates hydrolysis significantly.
-
Residual Silanols: Acidic silanol groups on silica-based HPLC columns or GC liners can catalyze decomposition even in neutral mobile phases.
-
Thermal Stress (GC): High inlet temperatures can trigger retro-addition to ethyl vinyl ether.
Degradation Pathway Diagram
The following diagram illustrates the breakdown pathway that must be prevented during analysis.
Figure 1: Acid-catalyzed hydrolysis pathway of (1-ethoxyethoxy)benzene inside a chromatographic column.
HPLC Protocol: The "High pH" Strategy
Objective: Quantify (1-ethoxyethoxy)benzene without degradation. Constraint: Avoid acidic modifiers (TFA, Formic Acid) commonly used for phenols.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Hybrid Particle (e.g., XBridge BEH C18) or Base-Deactivated Silica | Hybrid particles resist high pH; high coverage prevents silanol interactions. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Basic pH stabilizes the acetal linkage completely. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of the less polar EE-derivative after the polar phenol. |
| Detection | UV @ 254 nm (or 270 nm) | The aromatic ring provides strong UV absorption. |
| Column Temp | 30°C | Moderate temperature to avoid thermal aid to hydrolysis. |
Step-by-Step Workflow
-
System Prep: Flush the HPLC system with Water/Methanol (50:50) to remove any traces of previous acidic buffers (e.g., TFA).
-
Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.2 µm membrane.
-
Sample Diluent: Use Acetonitrile:Water (80:20) containing 0.1% Triethylamine (TEA) .
-
Why TEA? The trace base in the diluent neutralizes any acidity in the sample vial or autosampler needle, preventing pre-injection hydrolysis.
-
-
Injection: Inject 5-10 µL.
-
Wash: Post-run wash with 50:50 Water:Acetonitrile.
Comparative Data: Acidic vs. Basic Conditions
Simulated performance based on acetal chemistry:
| Condition | Analyte Peak Shape | Recovery % | Ghost Peak (Phenol) |
| 0.1% Formic Acid (pH 2.7) | Broad, Tailing | < 60% | Significant (> 40%) |
| 10mM NH4HCO3 (pH 10.0) | Sharp, Symmetrical | > 98% | Not Detected |
GC Protocol: The "Cool Inlet" Strategy
Objective: Analyze volatility and impurities without thermal cracking. Challenge: The acetal can undergo thermal elimination (retro-ene reaction) in a hot, active inlet.
Method Parameters
| Parameter | Specification | Rationale |
| Inlet Liner | Ultra-Inert Deactivated Liner with Glass Wool | Critical. Active sites on standard glass wool catalyze degradation. |
| Inlet Temp | 200°C (Do not exceed 220°C) | Minimizes thermal cracking energy. |
| Injection Mode | Split (20:1) | Reduces residence time in the hot inlet. |
| Column | 5% Phenyl-arylene (e.g., DB-5ms UI), 30m x 0.25mm x 0.25µm | Low polarity, "UI" (Ultra Inert) grade essential. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard. |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C | Fast ramp minimizes thermal exposure of the analyte. |
Critical Validation Step: The "Inlet Activity" Test
Before running samples, validate the system inertness:
-
Inject a standard of pure (1-ethoxyethoxy)benzene.
-
Monitor for a peak at the retention time of Phenol and Ethyl Vinyl Ether .
-
Pass Criteria: Phenol peak area < 1.0% of the main peak.
-
Fail Action: Replace liner and cut 10cm from the column guard.
Method Decision Tree
Use this logic flow to select the correct technique for your specific analytical goal.
Figure 2: Decision matrix for selecting the appropriate chromatographic technique.
References
-
BenchChem. (2025). "(2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols." Application Notes.Link
-
GuideChem. (2025). "Benzene, (1-ethoxyethoxy)- Structure and Properties." Chemical Database.Link
- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard text on acetal stability; referenced for mechanism).
-
ChemicalBook. "4-(Ethoxyethoxy)styrene Synthesis and Analysis." Product Monographs.[1]Link
Sources
Precision Monitoring of Phenol Protection: The Ethoxyethyl (EE) Ether Protocol
Executive Summary
In complex organic synthesis, phenols often require protection to survive basic or nucleophilic conditions. The 1-ethoxyethyl (EE) group, introduced via Ethyl Vinyl Ether (EVE), is a premier choice due to its ease of installation and mild acid cleavage. However, the formation of Benzene, (1-ethoxyethoxy)- is an equilibrium-driven process sensitive to moisture and trace acidity.
This guide details a robust protocol for generating and monitoring this specific protection reaction. Unlike standard "recipe" books, we focus on the analytical decision-making required to ensure high yield and prevent the common pitfall of in situ hydrolysis during workup.
Reaction Mechanics & Pathway
The protection of phenol with ethyl vinyl ether is an electrophilic addition reaction catalyzed by acid. It is not a condensation; no water is lost, making the "atom economy" 100%. However, the product is an acetal, which is inherently unstable to aqueous acid.
Mechanism Visualization
The following diagram illustrates the critical intermediates and the reversibility that dictates our monitoring strategy.
Figure 1: Acid-catalyzed addition mechanism showing the critical oxocarbenium intermediate and the risk of reversion (hydrolysis).
Standardized Protocol
Reagents:
-
Phenol (1.0 equiv)
-
Ethyl Vinyl Ether (EVE) (3.0 – 5.0 equiv) – Excess drives equilibrium.
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) – Mild catalyst preferred over TsOH.
-
Dichloromethane (DCM) – Anhydrous.[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve Phenol in anhydrous DCM (0.2 M concentration).
-
Reagent Addition: Add EVE via syringe.
-
Catalysis: Add PPTS in one portion at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Critical Quench: Pour reaction mixture into saturated aqueous NaHCO₃ or add Triethylamine (TEA) (0.5 mL) before any aqueous contact.
-
Why? The product hydrolyzes instantly in acidic water. The quench neutralizes the PPTS.
-
Analytical Strategy: Monitoring Progress
The reaction must be monitored to distinguish between "slow conversion" and "product decomposition."
Method A: Thin Layer Chromatography (TLC)[1]
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm) is sufficient for the aromatic ring.
-
Stain:
(oxidizes the double bond of excess EVE, but also stains phenols/acetals).
| Component | Visual Characteristic | |
| Phenol (SM) | Low ( | Strong UV, H-bonding drags it down. |
| EVE (Reagent) | High ( | Volatile, often invisible or faint stain. |
| Product (EE) | Medium ( | Distinct spot, less polar than phenol. |
Method B: 1H-NMR (The "Truth" Standard)
NMR provides the only definitive confirmation that the acetal linkage is intact.
-
Solvent:
(Neutralized with basic alumina if product is highly sensitive). -
Diagnostic Signal: Look for the Acetal Methine Proton .
-
Structure: Ph-O-CH(CH₃)-O-Et
-
Shift: Quartet (
ppm). -
Coupling: Coupled to the methyl doublet (
ppm).
-
-
Completion Metric: Disappearance of Phenolic -OH singlet (variable, usually
ppm).
Method C: GC-MS (High Throughput)
-
Warning: Acetals are thermally labile. A high injector temperature (>200°C) can cause thermal reversion inside the machine, leading you to falsely believe the reaction failed.
-
Protocol: Use a low-temperature injector ramp or derivatize the starting material if quantification is critical.
Troubleshooting & Decision Logic
This workflow ensures you do not quench too early or degrade your product during isolation.
Figure 2: Decision logic for reaction monitoring. Note the loop for stalled reactions.
References
-
Greene's Protective Groups in Organic Synthesis.
- Wuts, P. G. M. (2014).
-
BenchChem Application Note: (2-Ethoxyethyl) vinyl ether. [1]
-
Organic Chemistry Portal: Protective Groups.
-
NIST Chemistry WebBook.
- National Institute of Standards and Technology. Mass Spectrum and Properties of Benzene, (1-ethoxyethoxy)-.
Sources
Application Notes and Protocols: Orthogonal Protecting Group Strategies Involving (1-Ethoxyethoxy)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Orthogonal Protection in Complex Synthesis
In the intricate chess game of multi-step organic synthesis, particularly within the realms of natural product synthesis and pharmaceutical drug development, the concept of orthogonal protecting groups is not merely a tactical advantage—it is a strategic necessity. An orthogonal set of protecting groups allows for the selective deprotection of one functional group in the presence of others, each cleavable under a unique set of conditions that do not disturb the remaining protective moieties.[1] This level of control is paramount for the efficient construction of complex molecular architectures.
Among the arsenal of protecting groups for hydroxyl functionalities, the 1-ethoxyethyl (EE) ether stands out as a versatile and reliable choice. Formed by the reaction of an alcohol with ethyl vinyl ether (the enol ether of acetaldehyde), the EE group is an acetal that offers a compelling balance of stability and mild cleavage conditions.[2][3] This application note provides a comprehensive guide to the strategic implementation of the EE protecting group, detailing its mechanism, stability profile, and application in orthogonal synthetic strategies, complete with detailed experimental protocols.
The Ethoxyethyl (EE) Group: A Profile
The EE group offers several key advantages that make it an attractive choice for the protection of primary, secondary, and tertiary alcohols, as well as phenols:
-
Mild Installation: Protection is typically achieved under mild acidic catalysis, often with pyridinium p-toluenesulfonate (PPTS), which is compatible with a wide range of sensitive functional groups.[3]
-
Robust Stability: EE ethers are stable to a broad spectrum of non-acidic reagents, including strong bases (e.g., organolithiums, Grignard reagents), hydrides (e.g., LiAlH₄), and many oxidizing and reducing agents.[2][4]
-
Facile Cleavage: Deprotection is readily accomplished under mild aqueous acidic conditions, such as acetic acid in aqueous THF, regenerating the parent alcohol in high yield.[3]
-
Cost-Effectiveness: The precursor, ethyl vinyl ether, is a readily available and inexpensive reagent.[2]
Mechanism of Protection and Deprotection
The formation and cleavage of the EE ether proceed via well-established acetal chemistry.
Protection Mechanism
The protection of an alcohol with ethyl vinyl ether is an acid-catalyzed addition reaction. The mechanism involves three key steps:
-
Protonation of the Vinyl Ether: The acid catalyst protonates the terminal carbon of the vinyl ether double bond.
-
Formation of a Resonance-Stabilized Carbocation: This protonation generates a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack and Deprotonation: The alcohol acts as a nucleophile, attacking the carbocation. Subsequent deprotonation by a weak base (e.g., the solvent or the counterion of the acid catalyst) yields the stable ethoxyethyl ether and regenerates the acid catalyst.
Caption: Acid-catalyzed formation of an EE ether.
Deprotection Mechanism
Deprotection is the reverse process: an acid-catalyzed hydrolysis of the acetal.
-
Protonation of an Ether Oxygen: The acid protonates one of the ether oxygens of the EE group.
-
Cleavage to Form a Carbocation and Alcohol: The protonated ether cleaves to form the parent alcohol and the resonance-stabilized oxocarbenium ion.
-
Hydration and Tautomerization: A water molecule attacks the carbocation, and subsequent deprotonation and tautomerization yield acetaldehyde and ethanol as byproducts.
Caption: Acid-catalyzed hydrolysis of an EE ether.
Quantitative Data: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the protection of various alcohols as their ethoxyethyl ethers and their subsequent deprotection.
| Substrate Type | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) | Reference(s) |
| Primary Alcohol (generic) | Ethyl vinyl ether, PPTS (cat.), CH₂Cl₂, 0 °C to rt | >90 | 10% Acetic Acid / THF / H₂O (4:2:1), rt | High | [5] |
| Secondary Alcohol (d-Glucal) | Ethyl vinyl ether (6 equiv.), PPTS (0.1 equiv.), CH₂Cl₂, 0 °C to rt, 1.5-12 h | 79-95 | 20% Acetic Acid / THF, rt | High | [5] |
| Phenol (generic) | Ethyl vinyl ether, p-TsOH (cat.), Benzene, rt | >90 | Dilute HCl in Acetone/H₂O | High | [6] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
Ethyl vinyl ether
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ (0.5 M) under an argon atmosphere at 0 °C, add ethyl vinyl ether (3.0 equiv.).
-
Add PPTS (0.1 equiv.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product, ((1-ethoxyethoxy)methyl)benzene, can be purified by silica gel column chromatography if necessary.
Protocol 2: Deprotection of an Ethoxyethyl Ether (EE-protected Benzyl Alcohol)
Materials:
-
EE-protected benzyl alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the EE-protected benzyl alcohol (1.0 equiv.) in a 4:2:1 mixture of THF, acetic acid, and water.
-
Stir the solution at room temperature for 2-6 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude benzyl alcohol can be purified by silica gel column chromatography if necessary.
Orthogonal Protecting Group Strategies
The stability of the EE group to basic, nucleophilic, and reductive conditions makes it an excellent component of orthogonal protection strategies.
Orthogonality with Silyl Ethers (e.g., TBDMS)
-
EE Stability: EE ethers are stable to the fluoride ion sources (e.g., TBAF) used to cleave silyl ethers.
-
TBDMS Stability: TBDMS ethers are generally stable to the mild acidic conditions used to cleave EE ethers, although prolonged exposure can lead to cleavage.[7]
This orthogonality allows for the selective deprotection of a TBDMS ether in the presence of an EE ether.
Caption: Selective deprotection of TBDMS then EE.
Orthogonality with Benzyl Ethers (Bn)
-
EE Stability: EE ethers are stable to the conditions of catalytic hydrogenolysis (e.g., H₂, Pd/C) used to remove benzyl ethers.[8]
-
Bn Stability: Benzyl ethers are stable to the mild aqueous acid used for EE ether cleavage.
This allows for the selective removal of a benzyl ether while retaining the EE protection.
Caption: Selective deprotection of Benzyl then EE.
Orthogonality with Ester Protecting Groups (e.g., Acetate, Benzoate)
-
EE Stability: EE ethers are stable to the basic conditions (e.g., K₂CO₃/MeOH or LiOH/H₂O) used for the saponification of esters.[9]
-
Ester Stability: Esters are generally stable to the mild acidic conditions required for EE deprotection.
This enables the selective hydrolysis of an ester in the presence of an EE ether.
Caption: Selective deprotection of Acetate then EE.
Spectroscopic Characterization
The successful protection of an alcohol with an EE group can be confirmed by standard spectroscopic methods.
-
¹H NMR Spectroscopy: The most characteristic signals for the EE group are a quartet at approximately 4.7-4.9 ppm for the acetal proton (-O-CH(CH₃)-O-), a multiplet for the -O-CH₂-CH₃ protons around 3.4-3.7 ppm, a doublet for the methyl group of the acetal at ~1.3 ppm, and a triplet for the terminal methyl group at ~1.2 ppm. The broad singlet corresponding to the starting alcohol's -OH proton will disappear.
-
¹³C NMR Spectroscopy: The acetal carbon (-O-CH(CH₃)-O-) typically appears around 98-101 ppm.[2][10] Other characteristic signals include the methylene carbon of the ethoxy group (~60-62 ppm) and the two methyl carbons (~15 ppm and ~20-22 ppm).
-
Infrared (IR) Spectroscopy: The most significant change is the disappearance of the broad O-H stretching band of the alcohol (typically 3200-3600 cm⁻¹). The spectrum of the product will be characterized by strong C-O stretching bands in the 1050-1150 cm⁻¹ region.[3][11]
Conclusion
The 1-ethoxyethyl (EE) ether is a highly effective and versatile protecting group for hydroxyl functions. Its ease of introduction and removal under mild conditions, coupled with its robust stability towards a wide array of reagents, makes it an invaluable tool for the synthetic chemist. The true power of the EE group is realized in its application within orthogonal protecting group strategies, where its unique cleavage conditions allow for the selective unmasking of hydroxyl groups in the presence of silyl ethers, benzyl ethers, and esters. The protocols and strategic insights provided in this application note are intended to empower researchers in the design and execution of elegant and efficient syntheses of complex molecules.
References
-
Quinn, K. et al. (2008). 1,4-Cyclohexadiene with Pd/C as a rapid, safe transfer hydrogenation system with microwave heating. Tetrahedron Letters, 49(42), 6137-6140. Available at: [Link]
-
Weinreb, S. M. et al. (1975). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 40(9), 1356-1358. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
PubChem. (n.d.). (1-Ethoxypropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Selective Deprotection of Strategy for TBS Ether Under Mild Condition. (2020). Applied Chemical Engineering. Available at: [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
-
NIST. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Sciencemadness. (n.d.). Esterification and Esters. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0184388). Retrieved from [Link]
-
Royal Society of Chemistry. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Retrieved from [Link]
-
NIH. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, ((1-ethoxyethoxy)methyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, (1-ethoxyethoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification-Typical procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A one-pot selective deprotective acetylation of benzyl ethers and OTBDMS ethers using the BF3·Et2O–NaI–Ac2O reagent system. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
-
NIH. (2020). Synthesis of Phenol-Derived cis-Vinyl Ethers Using Ethynyl Benziodoxolone. PubMed. Retrieved from [Link]
-
MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. (2018). ACS Omega. Available at: [Link]
-
YouTube. (2022). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Phenol protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
-
Thieme. (n.d.). Product Class 8: Ethers as Protecting Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Retrieved from [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. (1-ethoxyethyl)benzene (3299-05-6) 13C NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0184388) [np-mrd.org]
- 11. Benzene, ethoxy- [webbook.nist.gov]
Troubleshooting & Optimization
Incomplete removal of the "Benzene, (1-ethoxyethoxy)-" protecting group
Technical Support Center: Organic Synthesis Division Ticket Subject: Incomplete removal of "Benzene, (1-ethoxyethoxy)-" (Ethoxyethyl protected Phenol) Status: Open Assigned Specialist: Senior Application Scientist
Technical Analysis: The Chemistry of the Problem
You are dealing with Benzene, (1-ethoxyethoxy)- (CAS: 66222-24-0).[1] In synthetic vernacular, this is Phenol protected with an Ethoxyethyl (EE) group .
The EE group is an acetal .[2] Unlike simple ethers (like benzyl or methyl) which require harsh conditions (hydrogenolysis or
If your deprotection is incomplete, you are likely fighting one of two physical laws: Solubility or Chemical Equilibrium .
The Mechanism & The Trap
The cleavage is not a simple "cut"; it is an equilibrium process.
-
Protonation: The acetal oxygen is protonated.
-
Elimination: Ethanol leaves, generating a resonance-stabilized oxocarbenium ion .
-
Hydrolysis: Water attacks the cation, forming a hemiacetal.
-
Collapse: The hemiacetal collapses to release your Phenol and Acetaldehyde.
The Trap: If water is insufficient, or if the acetaldehyde remains in the flask, the high-energy oxocarbenium ion will simply re-trap the ethanol (or the phenol), regenerating the starting material.
Figure 1: The acid-catalyzed hydrolysis pathway. The red dotted line represents the common failure mode: reversion to starting material due to equilibrium constraints.
Troubleshooting Guide
Use this diagnostic matrix to identify why your specific reaction is stalling.
| Symptom | Root Cause | Corrective Action |
| Reaction stalls at ~50% conversion | Equilibrium limit. The byproduct (acetaldehyde) is building up, pushing the reaction backward. | Action: Apply a weak vacuum or nitrogen sparge to remove volatile acetaldehyde (bp 20.2°C). |
| Starting material is untouched | Phase separation. Your lipophilic substrate is not seeing the aqueous acid. | Action: Switch solvent to THF/Water (4:1) or Acetone/Water to ensure homogeneity. |
| Reaction is extremely slow | Buffering. Does your molecule contain a basic amine (pyridine, morpholine, etc.)? It is neutralizing your catalyst. | Action: You must add acid in excess of the amine (e.g., 2-3 equiv. of acid relative to the amine). |
| New "mystery" spots on TLC | Trans-acetalization. The oxocarbenium ion is reacting with your solvent (e.g., MeOH). | Action: Avoid MeOH. Use THF/Water. If using alcohol, use Ethanol (shifts equilibrium less than MeOH). |
Validated Protocols
Do not blindly add more acid.[3] Select the protocol based on your substrate's sensitivity.
Method A: The "Standard" (Mild & General)
Best for: Substrates sensitive to strong aqueous acids.
-
Dissolve substrate in Ethanol (EtOH) (0.1 M).
-
Add 0.1 equivalents of PPTS (Pyridinium p-toluenesulfonate) .
-
Heat to 55°C for 2–4 hours.
-
Critical Step: If stalled, add water (5% v/v) to push the equilibrium.
-
Why this works: PPTS is a buffered, mild source of protons. Ethanol acts as a solvent but can participate in exchange; however, heat usually drives off the acetaldehyde.
Method B: The "Hammer" (For Stubborn Phenols)
Best for: Electron-deficient phenols or sterically hindered environments.
-
Dissolve substrate in THF (0.1 M).
-
Add 1N HCl (ratio: 4 parts THF to 1 part 1N HCl).
-
Stir at Room Temperature .
-
Monitor by TLC.[3]
-
Why this works: The high water content forces the equilibrium to the right. THF ensures the lipid-soluble phenol remains in contact with the aqueous acid.
Method C: The "Water-Free" (Lewis Acid)
Best for: Substrates containing water-sensitive groups (e.g., esters prone to hydrolysis).
-
Dissolve substrate in anhydrous Methanol .
-
Add 1.5 equivalents of Magnesium Bromide (
) or catalytic Iodine ( , 5 mol%) . -
Stir at RT.[4]
-
Why this works: This is a trans-acetalization. The Lewis acid swaps the heavy Phenol for the light Methanol, creating the methyl-acetal of acetaldehyde and releasing your phenol.
Frequently Asked Questions (FAQs)
Q: I see a new spot just above my product that isn't starting material. What is it? A: This is likely the ethyl ether byproduct (Phenol-OEt). If your reaction runs too hot or with too strong an acid, the oxocarbenium ion can collapse to form a stable ethyl ether, which is permanent. Solution: Lower the temperature and use a weaker acid (Acetic acid or PPTS).
Q: Can I use TFA (Trifluoroacetic acid)? A: Yes, but be careful. TFA in DCM is effective (10-20% v/v), but TFA is strong enough to cause electrophilic aromatic substitution on electron-rich phenol rings. If your phenol has open ortho/para positions, stick to HCl or PPTS.
Q: Why does the literature say "Benzene, (1-ethoxyethoxy)-" instead of EE-Phenol? A: This is the rigorous IUPAC/CAS nomenclature. "Benzene" is the core, and the "(1-ethoxyethoxy)-" group is the substituent. It is chemically identical to the structure derived from protecting phenol with ethyl vinyl ether.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on acetal stability and removal conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." J. Org.[4][5] Chem.1977 , 42, 3772–3774. (Establishes PPTS as the gold standard for sensitive acetal deprotection).
-
Laidoudi, A., et al. "Deprotection of acetals and ketals."[6] Tetrahedron Letters2002 , 43, 2303. (Discusses non-aqueous Lewis acid methods).
Sources
- 1. Benzene, ((1-ethoxyethoxy)methyl)- | C11H16O2 | CID 6455283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. MOM Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 6. wiley.com [wiley.com]
Optimization of reaction conditions for "Benzene, (1-ethoxyethoxy)-" synthesis
Target Molecule: Benzene, (1-ethoxyethoxy)- Synonyms: 1-Ethoxy-1-phenoxyethane; Acetaldehyde ethyl phenyl acetal; Phenol, 1-ethoxyethyl ether. Reaction Class: Acetalization / Phenol Protection via Vinyl Ethers.
Executive Summary & Core Protocol
The Challenge: Synthesizing (1-ethoxyethoxy)benzene involves the acid-catalyzed addition of phenol to ethyl vinyl ether (EVE). While theoretically simple, this reaction is kinetically controlled and plagued by two competing pathways: EVE polymerization (irreversible) and product hydrolysis (reversible).
The Solution: The "Golden Standard" protocol utilizes Pyridinium p-toluenesulfonate (PPTS) as a buffered, mild acid catalyst in anhydrous Dichloromethane (DCM). This minimizes the cationic polymerization of the vinyl ether while providing sufficient acidity to drive the addition.
Optimized Experimental Protocol
| Parameter | Specification | Rationale |
| Stoichiometry | Phenol (1.0 eq) : EVE (1.5–2.0 eq) | Excess EVE compensates for volatility and minor polymerization side-reactions. |
| Catalyst | PPTS (1–3 mol%) | Strong enough to protonate EVE, weak enough to suppress rapid polymerization. |
| Solvent | Anhydrous DCM (0.2 M) | Non-coordinating solvent. THF can coordinate to the proton, slowing the rate. |
| Temperature | 0 °C | Start cold to control the initial exotherm; warm to complete conversion. |
| Quench | Triethylamine (Et | Critical: Must neutralize acid before concentration to prevent reversal. |
Mechanistic Pathway & Competition
The following diagram illustrates the kinetic competition occurring in your flask. Understanding this is crucial for troubleshooting low yields.
Figure 1: Kinetic competition in acetal synthesis. Path B (Polymerization) dominates with strong acids (TFA, TsOH). Path C (Hydrolysis) occurs if the quench is skipped.
Troubleshooting Guide (Q&A)
Scenario A: Reaction Stalled or Low Conversion
Q: "I’ve stirred the reaction for 24 hours, but TLC shows 50% unreacted phenol. Should I add more acid?"
A: Do not add strong acid. Check your solvent and EVE quality.
-
The Cause: If you are using THF or an ether-based solvent, the lone pairs on the solvent oxygen can coordinate with the proton (
), effectively buffering the catalyst and shutting down the reaction. -
The Fix: Switch to DCM (Dichloromethane) .
-
Secondary Cause: EVE is volatile (bp 33 °C). If your system wasn't sealed well, the reagent may have evaporated.
-
Action: Add another 0.5 eq of EVE and ensure the reaction vessel is sealed.
Scenario B: The "Gummy" Residue
Q: "My crude NMR shows broad peaks, and the material is a sticky oil that won't crystallize. What happened?"
A: You triggered Cationic Polymerization of Ethyl Vinyl Ether.
-
The Cause: The acid catalyst was too strong (e.g.,
-Toluenesulfonic acid monohydrate or HCl) or the temperature was too high. This initiates a chain reaction where the oxocarbenium ion reacts with another molecule of EVE instead of the phenol. -
The Fix:
-
Switch catalyst to PPTS (Pyridinium p-toluenesulfonate) .
-
If you must use TsOH, use only 0.1 mol% and run strictly at 0 °C.
-
Add the acid catalyst last, to a pre-cooled solution of Phenol and EVE.
-
Scenario C: Product Disappears During Purification
Q: "The crude NMR looked perfect, but after flash column chromatography, I recovered mostly phenol and decomposition products."
A: Your silica gel hydrolyzed the acetal.
-
The Science: Silica gel is slightly acidic (pH ~4-5). (1-Ethoxyethoxy)benzene is an acetal; acetals are stable to base but extremely labile to acid. The silica protons catalyzed the hydrolysis back to phenol and acetaldehyde/ethanol.
-
The Fix: You must passivate the silica gel.
-
Method: Pre-wash your silica column with the eluent containing 1% Triethylamine (Et
N) . -
Alternative: Use neutral alumina instead of silica gel.
-
Catalyst Selection Matrix
Use this table to select the correct catalyst based on your substrate's sensitivity.
| Catalyst | Acidity (pK | Polymerization Risk | Recommendation |
| PPTS | ~5.2 | Low | Highly Recommended. The industry standard for complex substrates. |
| TsOH·H | ~ -2.8 | High | Risky. Use only if PPTS fails. Must be anhydrous. |
| TFA | ~ 0.2 | Very High | Avoid. Causes rapid polymerization and darkening. |
| POCl | N/A | Moderate | Specialized. Sometimes used for sterically hindered phenols, but difficult to handle. |
Step-by-Step Optimized Protocol
Objective: Synthesis of 10 mmol (1-ethoxyethoxy)benzene.
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon/Nitrogen.
-
Charging: Add Phenol (0.94 g, 10 mmol) and anhydrous DCM (20 mL).
-
Reagent Addition: Add Ethyl Vinyl Ether (1.9 mL, 20 mmol, 2.0 eq) via syringe.
-
Catalysis: Cool the mixture to 0 °C in an ice bath. Add PPTS (75 mg, 0.3 mmol, 3 mol%) in one portion.
-
Reaction: Stir at 0 °C for 15 minutes, then remove the ice bath and warm to Room Temperature. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC. The product usually runs higher (less polar) than phenol.
-
-
Quench (Crucial): Add Triethylamine (0.5 mL) to the reaction mixture. Stir for 5 minutes.
-
Workup: Dilute with Et
O (30 mL). Wash with saturated NaHCO (2 x 20 mL) and Brine (20 mL).-
Note: Avoid water washes without base; pure water can be slightly acidic (dissolved CO
).
-
-
Drying: Dry over Na
SO , filter, and concentrate in vacuo.-
Note: Do not heat the water bath above 40 °C during evaporation.
-
-
Purification: If necessary, flash chromatography on Et
N-neutralized silica (Hexanes/EtOAc 95:5).
References
-
Greene's Protective Groups in Organic Synthesis.
- Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Relevance: Defines the standard PPTS/DCM protocol for the formation of EE (ethoxyethyl)
-
URL:
-
Pyridinium p-toluenesulfon
- Source: Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772-3774.
- Relevance: The foundational paper establishing PPTS as the superior catalyst for acetal/ketal form
-
URL:
-
Cationic Polymeriz
- Source: Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.
- Relevance: Provides the mechanistic background on why vinyl ethers polymerize under strong acid conditions, justifying the need for mild c
-
URL:
Stability of "Benzene, (1-ethoxyethoxy)-" to various reagents and conditions
Product Overview & Chemical Identity
Benzene, (1-ethoxyethoxy)- is the IUPAC designation for Phenol 1-ethoxyethyl ether (often abbreviated as Ph-EE ).
-
CAS: 5326-44-3
-
Function: It serves as a robust protecting group for phenols, masking the acidic proton.
-
Key Utility: unlike simple alkyl ethers (e.g., methyl ethers), the EE group is an acetal . This renders it stable to strong bases and organometallics but highly labile to mild acids, allowing for orthogonal deprotection strategies. It is also a potent Directed Metalation Group (DMG) for regioselective ortho-lithiation.[1]
Stability Matrix & Compatibility Guide
The following table summarizes the stability of the 1-ethoxyethoxy moiety under standard reaction conditions. This data is critical for planning multi-step syntheses.[2]
| Reagent Class | Stability | Notes / Causality |
| Bases (Inorganic) | Stable | Stable to NaOH, KOH, K₂CO₃ (aqueous and organic).[3] The acetal linkage lacks acidic protons. |
| Organometallics | Stable | Compatible with n-BuLi , s-BuLi , Grignard reagents , and LDA .[3] Crucial for lithiation chemistry.[1] |
| Reducing Agents | Stable | Inert to LiAlH₄, NaBH₄, and H₂/Pd (neutral conditions).[3] |
| Acids (Aqueous) | Unstable | Rapid hydrolysis. Cleaves to phenol, ethanol, and acetaldehyde even in dilute HCl or AcOH.[3] |
| Lewis Acids | Unstable | Sensitive to BF₃[3]·OEt₂, TiCl₄, AlCl₃. These coordinate to the acetal oxygens, triggering cleavage or polymerization. |
| Oxidants | Conditional | Stable to mild oxidants (Jones reagent, PCC) but strong oxidants may attack the aromatic ring.[3] |
| Silica Gel | Conditional | Warning: Commercial silica is slightly acidic (pH ~5-6).[3] Prolonged exposure causes degradation. |
Critical Application: Directed ortho-Lithiation (DoM)
The primary advantage of the ethoxyethoxy group over other protecting groups (like MOM or SEM) is its ability to coordinate lithium, directing metallation specifically to the ortho position.
Mechanism of Action
The oxygen atoms of the acetal coordinate with the lithium aggregate, bringing the basic alkyl-lithium species into proximity with the ortho proton. This "Complex Induced Proximity Effect" (CIPE) lowers the activation energy for deprotonation.
Figure 1: The Directed ortho-Metalation (DoM) pathway facilitated by the ethoxyethoxy group.
Validated Protocol: ortho-Formylation
Objective: Install an aldehyde group ortho to the protected phenol.
-
Preparation: Dissolve Benzene, (1-ethoxyethoxy)- (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Additives: Add TMEDA (1.1 equiv). Note: TMEDA breaks up BuLi aggregates, increasing reactivity.
-
Lithiation: Cool to -78°C . Dropwise add n-BuLi (1.1 equiv, 2.5M in hexanes). Stir for 1 hour at -78°C.
-
Checkpoint: The solution often turns a slight yellow/orange, indicating lithiation.
-
-
Quench: Add anhydrous DMF (1.5 equiv) dropwise.
-
Warm: Allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
-
Caution: Do not use HCl for workup if you wish to retain the EE group.
-
Troubleshooting & FAQs
Issue 1: "My product decomposes during column chromatography."
Diagnosis: Silica gel is naturally acidic (Lewis and Brønsted acidic sites). This acidity catalyzes the hydrolysis of the acetal back to the phenol. Solution:
-
Method A (Passivation): Pre-treat your silica column with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. Add 0.5% Et₃N to your eluent solvent system.
-
Method B (Alternative Phase): Use Neutral Alumina or Basic Alumina instead of silica gel.
Issue 2: "I see a mixture of enantiomers/diastereomers in my NMR."
Diagnosis: The 1-ethoxyethoxy group contains a chiral center at the acetal carbon (the carbon bonded to two oxygens and a methyl group). Explanation:
-
Introduction of the EE group creates a racemic center.
-
If your phenol molecule already has a chiral center, the introduction of the EE group creates diastereomers .
-
Impact: You will see "doubling" of peaks in NMR (especially near the acetal). This is normal and does not indicate impurity. Upon deprotection, this complexity disappears.
Issue 3: "How do I remove the group without affecting other esters?"
Diagnosis: You need orthogonal deprotection conditions.[4] Solution: The EE group is far more acid-sensitive than methyl esters or acetates.
-
Protocol: Dissolve substrate in MeOH. Add 5 mol% Pyridinium p-toluenesulfonate (PPTS) . Stir at RT for 2-4 hours.
-
Result: The EE group cleaves; methyl/ethyl esters remain intact.
Deprotection Workflows
The cleavage of the EE group is driven by the formation of a resonance-stabilized oxocarbenium ion.
Figure 2: Decision tree for selecting the appropriate deprotection condition.
Standard Deprotection Protocol (Method A - Mild)
-
Solvent: MeOH or EtOH (0.1 M).
-
Catalyst: PPTS (0.1 equiv).
-
Conditions: Stir at Room Temperature.
-
Monitoring: TLC will show the disappearance of the non-polar spot (EE-ether) and appearance of the polar spot (Phenol).
-
Workup: Remove solvent in vacuo. Flash chromatography (no Et₃N needed for the phenol product).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 3: Protection for Phenols).
-
Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879–933. [Link]
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." J. Org. Chem.1977 , 42, 3772–3774. [Link]
Sources
Stability of "Benzene, (1-ethoxyethoxy)-" during column chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the specific challenges associated with the purification of (1-ethoxyethoxy)benzene, a common acetal-protected phenol, via column chromatography. Here, we delve into the root causes of instability and provide field-tested solutions to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant decomposition of my (1-ethoxyethoxy)benzene during silica gel column chromatography. What is the likely cause?
The decomposition of (1-ethoxyethoxy)benzene on a standard silica gel column is most commonly due to the acidic nature of the silica stationary phase. The ethoxyethyl group is an acetal, which serves as a protecting group for the phenol. Acetals are highly susceptible to acid-catalyzed hydrolysis, which cleaves the protecting group and regenerates the parent phenol.[1][2][3] The surface of standard silica gel is populated with silanol groups (Si-OH), which are weakly acidic and can be sufficient to catalyze this deprotection reaction.
Mechanism of Acid-Catalyzed Cleavage of (1-Ethoxyethoxy)benzene:
The acidic silanol groups on the silica surface protonate one of the oxygen atoms of the acetal. This protonation turns the ethoxy group into a good leaving group (ethanol). The subsequent departure of ethanol generates a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water molecules present in the solvent or adsorbed on the silica gel, leading to the formation of a hemiacetal. The hemiacetal, in turn, readily hydrolyzes to yield the deprotected phenol and acetaldehyde.
Q2: How can I quickly check if my sample of (1-ethoxyethoxy)benzene is degrading on silica?
A simple Thin Layer Chromatography (TLC) analysis can provide a rapid assessment. Spot your purified (1-ethoxyethoxy)benzene onto a standard silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). If you observe a new, more polar spot corresponding to the parent phenol in addition to your product spot, it is a strong indication that your compound is not stable on silica. Streaking of the product spot can also be a sign of on-plate decomposition.
Q3: Are there alternative stationary phases I can use to avoid this decomposition?
Yes, several alternatives to standard silica gel are available for the purification of acid-sensitive compounds:
-
Neutral Alumina: Alumina (aluminum oxide) is a common alternative to silica gel and is available in acidic, neutral, and basic grades.[4] For acid-sensitive compounds like (1-ethoxyethoxy)benzene, neutral or basic alumina is a suitable choice. It is important to screen your separation on alumina TLC plates first to ensure good separation and no unforeseen reactivity.
-
Florisil®: This is a magnesium silicate-based adsorbent that is generally considered to be milder and less acidic than silica gel.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and a polar mobile phase is used. This technique separates compounds based on their hydrophobicity and can be an excellent option for purifying polar to moderately nonpolar compounds that are sensitive to acidic conditions.[5]
Troubleshooting Guide: Decomposition During Column Chromatography
If you are experiencing decomposition of (1-ethoxyethoxy)benzene during column chromatography, the following troubleshooting guide will help you diagnose the issue and implement an effective solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for purifying (1-ethoxyethoxy)benzene.
Comparison of Purification Strategies
| Strategy | Pros | Cons | Best For |
| Standard Silica Gel | High resolving power, widely available, well-understood. | Acidic nature can cause decomposition of sensitive compounds. | Purification of non-acid-sensitive compounds. |
| Silica Gel with Triethylamine in Eluent | Quick and easy to implement, no special preparation of silica required.[6] | Triethylamine can be difficult to remove from the final product, may alter the elution profile. | Rapid purifications where residual triethylamine is not a concern for subsequent steps. |
| Deactivated (Neutralized) Silica Gel | Effectively prevents decomposition of acid-sensitive compounds, provides a more inert stationary phase.[7][8][9] | Requires an extra preparation step, may have slightly different chromatographic properties than standard silica. | Purification of highly acid-sensitive compounds where product purity is critical. |
| Neutral Alumina | Non-acidic, good for purification of some acid-sensitive compounds and amines.[4] | Can have lower resolving power than silica for some compounds, may exhibit different selectivity. | Cases where silica gel (even when deactivated) fails to provide a clean separation or causes decomposition. |
Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine-Treated Eluent
This method involves adding a small amount of a volatile base, typically triethylamine (TEA), to the mobile phase to neutralize the acidic sites on the silica gel surface as the eluent passes through the column.
Step-by-Step Methodology:
-
Determine the Optimal Solvent System: Use TLC to find a solvent system (e.g., ethyl acetate/hexanes) that gives a good separation of your compound with an Rf value of approximately 0.25-0.35.
-
Prepare the Eluent: To your chosen solvent system, add 0.1-1% (v/v) of triethylamine. For example, to 1 liter of a 10% ethyl acetate in hexanes solution, add 1-10 mL of triethylamine.
-
Pack the Column: Pack your chromatography column with silica gel using the triethylamine-containing eluent.
-
Equilibrate the Column: Flush the packed column with at least two column volumes of the eluent to ensure the entire silica bed is neutralized.
-
Load the Sample: Dissolve your crude (1-ethoxyethoxy)benzene in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Run the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
Post-Purification Workup: After combining the pure fractions, the triethylamine can often be removed by co-evaporation with a solvent like dichloromethane or by a mild acidic wash if the purified compound is not acid-sensitive (which is not the case here, so co-evaporation is preferred).
Protocol 2: Preparation and Use of Deactivated (Neutralized) Silica Gel
This protocol describes the preparation of a more permanently "neutralized" silica gel, which can be used for the purification of highly acid-sensitive compounds.[7]
Step-by-Step Methodology:
-
Prepare the Silica Slurry: In a fume hood, place the required amount of silica gel (e.g., 100 g) in a round-bottom flask. Add a solvent such as petroleum ether or hexanes to create a slurry.
-
Add Triethylamine: Add 2-3 mL of triethylamine to the slurry.
-
Mix Thoroughly: Swirl the flask to ensure the triethylamine is evenly distributed throughout the silica gel.
-
Remove the Solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the Silica Gel: Dry the treated silica gel in a vacuum oven overnight to remove any residual solvent and excess triethylamine. The resulting free-flowing powder is your deactivated silica gel.
-
Perform Chromatography: Use the deactivated silica gel to pack your column as you normally would. The use of triethylamine in the eluent is typically not necessary when using deactivated silica, but a very small amount (e.g., 0.1%) can sometimes be beneficial.
References
-
Teledyne ISCO. (n.d.). Purification of Phenolic Compounds Using a Combination of Flash and Preparative Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Acidic cleavage of ethers (SN2). Retrieved from [Link]
-
MDPI. (2019). A Comparative Study of Advanced Stationary Phases for Fast Liquid Chromatography Separation of Synthetic Food Colorants. Retrieved from [Link]
-
ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
MDPI. (2021). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Deactivation of silica gel? Retrieved from [Link]
-
MDPI. (2022). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]
- Kresge, A. J., & Tobin, J. B. (1992). Hydrolysis of acetaldehyde diethyl acetal and ethyl vinyl ether: secondary kinetic isotope effects in water and aqueous dioxane and the stability of the ethoxyethyl cation. Journal of the American Chemical Society, 114(22), 8511–8517.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
DiVA portal. (2011). Synthesis of N-H vinylaziridines: a comparative study. Retrieved from [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2006). Greene's Protective Groups in Organic Synthesis. Retrieved from [Link]
-
Goodreads. (n.d.). Greene's Protective Groups in Organic Synthesis by Peter G.M. Wuts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: Stability & Handling of Ethoxyethyl (EE) Phenolic Ethers
[1]
Ticket ID: EE-PHENOL-STABILITY-001 Subject: Preventing Acid-Catalyzed Rearrangement/Hydrolysis of Benzene, (1-ethoxyethoxy)- Assigned Specialist: Senior Application Scientist[1]
Executive Summary
"Benzene, (1-ethoxyethoxy)-" (CAS: 1005-35-2) is the ethoxyethyl (EE) ether of phenol .[1] It is a mixed acetal protecting group. While stable to strong bases, organolithiums, and nucleophiles, it is highly sensitive to protic and Lewis acids .[1]
Users reporting "rearrangement" are typically encountering one of two distinct acid-catalyzed failure modes:
-
Hydrolysis (Most Common): In the presence of moisture and trace acid, the acetal cleaves, reverting to phenol and acetaldehyde/ethanol.[1]
-
Electrophilic Migration (True Rearrangement): Under anhydrous acidic conditions, the intermediate oxocarbenium ion acts as an electrophile, attacking the aromatic ring (ortho/para alkylation), similar to a Friedel-Crafts or Fries rearrangement.[1]
The Root Cause for both is identical: Protonation of the acetal oxygen. The following guide details how to eliminate this trigger point throughout your workflow.
Module 1: Diagnostic & Mechanism
User Question: "Why is my compound decomposing even in 'neutral' solvents like CDCl₃?"
Technical Insight:
Solvents are rarely truly neutral.[1] Chloroform (
Once this ion forms, the pathway bifurcates based on the environment:
Figure 1: The bifurcation of the acid-catalyzed pathway.[1] Preventing the initial protonation stops both hydrolysis and rearrangement.
Module 2: Synthesis & Workup Protocols
User Question: "I see the product on TLC, but it disappears after workup. How do I stop this?"
Protocol:
The workup phase introduces the compound to water and potentially changing pH levels. You must maintain a strictly basic environment (
| Step | Standard Practice (Risky) | Required Protocol (Safe) |
| Quenching | Adding water or dilute HCl.[1] | Quench with sat. NaHCO₃ or 1% NaOH. Never use acid to quench an EE-protection reaction.[1] |
| Extraction | Washing with water/brine only.[1] | Wash with basic brine. Add 5 mL of saturated NaHCO₃ to your brine wash to ensure the organic layer remains non-acidic. |
| Drying | Magnesium Sulfate ( | Sodium Sulfate ( |
Critical Checkpoint: Before rotary evaporation, dip a pH strip into the aqueous layer of your extraction. It must read pH 8-9.[1] If neutral or acidic, re-wash with bicarbonate.[1]
Module 3: Purification (The Danger Zone)
User Question: "My compound streaks on the column and comes out as phenol. Is my silica bad?"
Technical Insight:
Standard silica gel has a surface pH of 4.0–5.0 due to silanol (
Solution: The Buffered Silica Protocol You must deactivate the silica gel's acidic sites using an amine base.
Step-by-Step Buffered Column Protocol:
-
Prepare Solvent: Calculate the total volume of eluent needed. Add 1% v/v Triethylamine (Et₃N) to the entire volume (e.g., 10 mL Et₃N per 1 L solvent).[1]
-
Slurry Pack: Mix the silica gel with the Et₃N-spiked solvent. Let it sit for 5-10 minutes. This allows the amine to coordinate with and neutralize the acidic silanol sites.[2]
-
Flush: Pour the slurry into the column. Flush with 2 column volumes of the Et₃N-spiked solvent before loading your sample.
-
Load: Load your sample. (Ideally, load using a liquid method with the basic eluent; avoid dry-loading on pure silica unless the silica was pre-treated).[1]
-
Run: Elute using the Et₃N-spiked solvent system.
Verification: The "streaking" on TLC is often phenol forming on the plate. To verify purity, run your TLC plate pre-dipped in 5% Et₃N/Hexanes and dried.[1] If the spot is sharp on a basic plate but streaks on a standard plate, your compound is intact, but the silica is killing it.
Module 4: Storage & Stability
User Question: "How do I store this for long-term use in a library?"
Protocol: Ethoxyl ethyl ethers are kinetically stable but thermodynamically liable to revert to the carbonyl/alcohol starting materials.[3]
-
The "Trace Base" Stabilizer: When storing the neat oil, add 0.1% w/w solid Potassium Carbonate (
) or a single pellet of KOH to the vial. This acts as a scavenger for any adventitious acid. -
Inert Atmosphere: Oxygen can oxidize the ether linkage over time (forming peroxides/acids).[1] Store under Argon/Nitrogen.[1]
-
Temperature: Store at -20°C. Hydrolysis is temperature-dependent; cold storage significantly retards the kinetics of the oxocarbenium formation.
Module 5: NMR Troubleshooting
User Question: "My NMR shows complex splitting. Did it rearrange?"
Answer: Not necessarily.
The ethoxyethyl group introduces a new chiral center (the acetal carbon:
-
If your phenol molecule was achiral, the product is a racemate (usually one set of signals).[1]
-
If your phenol molecule already possessed a chiral center, you have now formed diastereomers .[1]
Symptom: You will see "doubling" of NMR peaks (two doublets for the methyl group, two sets of aromatic peaks).[1] Test: This is not degradation. Do not attempt to purify these apart unless necessary; they will cleave to the same single alcohol upon deprotection.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999; pp 249-251.[1] (Standard reference for EE ether stability and cleavage conditions). [1]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Detailed mechanisms of acetal hydrolysis).
-
Technical Note: Deactivation of Silica Gel for Acid-Sensitive Compounds. University of Rochester, Department of Chemistry.[1] (Protocol for Et3N buffering).[1]
-
PubChem Compound Summary: Benzene, (1-ethoxyethoxy)-.[1][4] National Center for Biotechnology Information.[1] (Chemical/Physical properties).[1][4][5][6][7][8][9][10][11][12][13] [1]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzene, ((1-ethoxyethoxy)methyl)- | C11H16O2 | CID 6455283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How does Friedel-Crafts acylation prevent carbocation rearrangeme... | Study Prep in Pearson+ [pearson.com]
- 7. Benzene | C6H6 | CID 241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)- | C17H24F2O | CID 19103501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(1-Ethoxyethoxy)-4-vinylbenzene | 157057-20-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Benzene, (1-ethoxyethyl)- | C10H14O | CID 18693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
Strategic Selection of Phenolic Protecting Groups: The EE vs. MOM vs. SEM Decision Matrix
Executive Summary: The "Benzene, (1-ethoxyethoxy)-" Context[1]
The chemical entity Benzene, (1-ethoxyethoxy)- (CAS 10031-82-0) is not merely a standalone solvent; it is the protected form of phenol using the 1-Ethoxyethyl (EE) group. In drug discovery and complex organic synthesis, this molecule represents a specific strategic choice: the use of an acetal-based protecting group derived from ethyl vinyl ether.
This guide compares the EE group against its two primary competitors: the Methoxymethyl (MOM) ether and the 2-(Trimethylsilyl)ethoxymethyl (SEM) ether. While all three protect phenols from basic and nucleophilic attacks, their divergence in formation chemistry, stereochemical implications, and orthogonality defines their utility in high-stakes synthesis.
The Contenders at a Glance
-
EE (1-Ethoxyethyl): The "Quick & Dirty." Kinetic formation, acid-labile, introduces chirality.
-
MOM (Methoxymethyl): The "Robust Standard." Acid-stable, base-stable, but requires carcinogenic reagents.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): The "Orthogonal Specialist."[1] Fluoride-labile, expensive, bulky.
The Chemistry of Formation: Addition vs. Substitution
The fundamental difference between these groups lies in their installation mechanism. This dictates the atom economy and safety profile of the reaction.
Mechanism Visualization
The following diagram illustrates the divergent pathways for synthesizing the EE-protected phenol (Benzene, (1-ethoxyethoxy)-) versus MOM and SEM ethers.
Figure 1: Mechanistic divergence. EE formation is an atom-economical addition reaction, whereas MOM/SEM formation involves nucleophilic substitution with leaving groups.
The "Chirality Penalty" of EE
The most critical drawback of the EE group—often overlooked in initial screening—is the creation of a new stereogenic center at the acetal carbon.
-
The Issue: Protecting an achiral phenol yields a racemic mixture. Protecting a chiral alcohol yields diastereomers.
-
The Consequence: This complicates NMR analysis significantly. The diastereomers may separate on HPLC, splitting peaks and making purity assessment difficult.
-
MOM/SEM Advantage: Both are achiral acetals (formaldehyde-based). They do not increase the stereochemical complexity of the molecule.
Stability & Orthogonality Matrix
In multi-step synthesis, the "best" group is the one that survives the reaction conditions but falls off when commanded.
| Feature | EE (1-Ethoxyethyl) | MOM (Methoxymethyl) | SEM (Trimethylsilylethoxymethyl) |
| pH Stability | Stable pH 4–14. Very acid sensitive. | Stable pH 1–14. Requires strong acid to cleave.[1] | Stable pH 2–14. Moderate acid stability.[2] |
| Base/Nucleophiles | Excellent (R-Li, Grignards, NaH). | Excellent. | Excellent. |
| Fluoride Sensitivity | Inert.[3] | Inert.[3][4] | Labile (Cleaved by TBAF/TASF). |
| Lewis Acid Stability | Poor (Cleaves with MgBr₂, ZnBr₂). | Moderate (Cleaves with TiCl₄, BBr₃). | Moderate (Cleaves with BF₃·OEt₂). |
| Hydrogenolysis | Stable.[1][2] | Stable. | Stable. |
| Cleavage Reagent | 5% HCl, AcOH, or PPTS/MeOH. | Conc. HCl, BBr₃, or TMSBr. | TBAF, HF[5]·Pyridine, or MgBr₂. |
| Primary Use Case | Temporary masking during basic steps. | "Permanent" protection for harsh routes. | Orthogonal protection (removable while leaving MOM/Bn intact). |
Experimental Protocols
The following protocols are standardized for a 10 mmol scale.
Protocol A: Synthesis of Benzene, (1-ethoxyethoxy)- (EE Protection)
This method avoids carcinogenic halides and utilizes mild acid catalysis.
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) under Argon.
-
Reagents: Add Phenol (0.94 g, 10 mmol) and Pyridinium p-toluenesulfonate (PPTS) (0.13 g, 0.5 mmol, 5 mol%) to dry Dichloromethane (DCM) (20 mL).
-
Addition: Add Ethyl Vinyl Ether (EVE) (1.44 g, 1.91 mL, 20 mmol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (The product is less polar than phenol).
-
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (2 x 20 mL).
-
Purification: Dry organics over Na₂SO₄, concentrate in vacuo. Flash chromatography (typically 5-10% EtOAc/Hexanes) yields the oil.
-
Note: Add 1% Triethylamine to the eluent to prevent silica-induced deprotection.
-
Protocol B: MOM Protection (Warning: Carcinogen Risk)
Uses Chloromethyl Methyl Ether (MOM-Cl), a regulated carcinogen.
-
Setup: Flame-dry RBF under Nitrogen.
-
Deprotonation: Suspend Sodium Hydride (60% dispersion, 0.48 g, 12 mmol) in dry DMF (15 mL) at 0°C. Add Phenol (10 mmol) in DMF (5 mL) dropwise. Stir 30 min until H₂ evolution ceases.
-
Alkylation: Add MOM-Cl (1.05 g, 13 mmol) dropwise at 0°C. Handle in a high-performance fume hood.
-
Reaction: Warm to RT and stir for 1–3 hours.
-
Workup: Carefully quench with water (exothermic!). Extract with Et₂O.[3] Wash organics with water (3x) to remove DMF.
Protocol C: SEM Protection (The Orthogonal Choice)
-
Setup: Dry RBF under Argon.
-
Reagents: Dissolve Phenol (10 mmol) in dry DCM (30 mL). Add Diisopropylethylamine (DIPEA) (1.94 g, 15 mmol).
-
Addition: Add SEM-Cl (2.0 g, 12 mmol) dropwise at 0°C.
-
Reaction: Stir at RT for 12–18 hours. (Reaction is slower than MOM).
-
Cleavage (Validation): To remove, treat the substrate with TBAF (1.0 M in THF, 2 equiv) at reflux for 2 hours.
Strategic Decision Guide
Use the following logic flow to select the correct group for your campaign.
Figure 2: Logic flow for protecting group selection.
Summary Recommendation
-
Choose EE (Benzene, 1-ethoxyethoxy-) for early-stage synthesis or simple substrates where cost and speed are paramount, and the substrate will not face acidic conditions.
-
Choose MOM when you need a "hard" protecting group that survives almost anything except strong acid, and you have the safety infrastructure to handle MOM-Cl.
-
Choose SEM when you are building a complex natural product and need to deprotect the phenol selectively in the presence of other acid-sensitive groups (using Fluoride).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Lipshutz, B. H.; Pegram, J. J. "
-(Trimethylsilyl)ethoxymethyl Chloride. A New Reagent for the Protection of the Hydroxyl Group." Tetrahedron Letters1980 , 21, 3343–3346. -
Vonderembse, S. A. et al. "Mild and Selective Deprotection of SEM Ethers Using Magnesium Bromide." Organic Letters2002 , 4, 3267–3270.
-
Miyashita, M. et al. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols." Journal of Organic Chemistry1977 , 42, 3772–3774.[1] (Foundational reference for PPTS catalyzed acetal formation).
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Spectroscopic Distinction of Mixed Acetals: A Comparative Guide for Benzene, (1-ethoxyethoxy)-
Executive Summary
Benzene, (1-ethoxyethoxy)- (also known as 1-ethoxy-1-phenoxyethane or acetaldehyde ethyl phenyl acetal) represents a critical structural motif in organic synthesis, serving primarily as a robust protecting group for phenols or as a masked aldehyde equivalent.
In drug development, this mixed acetal often appears as a process-related impurity during the synthesis of phenyl-ether-based APIs when ethyl vinyl ether (EVE) is utilized. Its identification is frequently complicated by its structural similarity to Phenetole (ethyl phenyl ether) and its susceptibility to hydrolysis, which generates Phenol and Acetaldehyde in situ during analysis.
This guide provides a definitive spectroscopic framework to distinguish Benzene, (1-ethoxyethoxy)- from its stable ether analogs and hydrolysis products, utilizing NMR, IR, and MS methodologies.
Structural Analysis & Comparative Strategy
To confirm the structure, one must isolate the unique electronic environment of the acetal methine proton and carbon. Unlike simple ethers, the acetal functionality introduces a specific chemical shift anisotropy and lability that serves as the primary identification vector.
The Comparative Cohort
We compare the target molecule against its two most common spectral confounders:
-
Phenetole (Ethyl Phenyl Ether): The stable ether analog lacking the acetal methyl group.
-
Phenol + Acetaldehyde Diethyl Acetal: The hydrolysis breakdown products often mistaken for the target in acidic NMR solvents.
Diagram 1: Structural Logic & Identification Pathway
Figure 1 illustrates the decision tree for distinguishing the target acetal from its ether analogs and hydrolysis products.
Caption: Logical workflow for distinguishing Benzene, (1-ethoxyethoxy)- from phenolic impurities and stable ether analogs.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance ( H & C NMR)
The definitive confirmation of the acetal structure relies on the Anomeric Signal . In the proton spectrum, the methine proton sandwiched between the phenoxy and ethoxy groups (
Table 1: Comparative Chemical Shift Data (in CDCl
)
| Moiety | Proton ( | Target: (1-ethoxyethoxy)- | Alternative: Phenetole | Alternative: Phenol |
| Acetal Methine | -O-CH(CH3)-O- | 5.35 - 5.45 ppm (q) | Absent | Absent |
| Ether Methylene | -O-CH2-CH3 | 3.50 - 3.80 ppm (m)* | 4.05 ppm (q) | Absent |
| Acetal Methyl | -CH(CH3)- | 1.45 - 1.55 ppm (d) | Absent | Absent |
| Ethyl Methyl | -CH2-CH3 | 1.15 - 1.25 ppm (t) | 1.40 ppm (t) | Absent |
| Aromatic | Ph-H | 6.90 - 7.30 ppm (m) | 6.80 - 7.30 ppm (m) | 6.70 - 7.20 ppm (m) |
| Hydroxyl | -OH | Absent | Absent | 4.5 - 7.0 ppm (bs) |
-
Note: The methylene protons in the ethoxy group of the acetal are diastereotopic due to the adjacent chiral center, often appearing as a complex multiplet rather than a clean quartet.
Mass Spectrometry (GC-MS)
Acetals are fragile under Electron Impact (EI) ionization. The molecular ion (
-
Target Mass: 166.22 g/mol
-
Key Fragmentation:
-
m/z 121: Loss of ethoxy radical (
). This is the base peak or major fragment. -
m/z 77: Phenyl cation ($[C_6H_5]^+ $).
-
m/z 45: Ethoxy fragment (
).
-
Differentiation: Phenetole (MW 122) will show a strong parent ion at m/z 122 and a loss of methyl (m/z 107) or ethyl (m/z 94, Phenol radical cation). The target molecule's mass spectrum is dominated by the instability of the acetal linkage.
Experimental Protocols
Protocol A: Acid-Free NMR Sample Preparation (Critical)
Objective: Prevent in-situ hydrolysis of the acetal inside the NMR tube, which leads to false negatives (detection of phenol).
Materials:
-
Solvent: CDCl
(99.8% D) or Benzene-d . -
Additive: Anhydrous Potassium Carbonate (K
CO ) or Basic Alumina.
Method:
-
Solvent Neutralization: Pre-treat 10 mL of CDCl
by passing it through a short plug of basic alumina OR by adding 50 mg of anhydrous K CO directly to the solvent bottle. Let stand for 1 hour. -
Sample Dissolution: Weigh 10-15 mg of the target oil into a clean vial.
-
Dilution: Add 0.6 mL of the neutralized CDCl
. -
Transfer: Filter the solution through a glass wool plug into the NMR tube to remove any solid carbonate particles.
-
Acquisition: Run the spectrum immediately. Avoid long-term storage in CDCl
, as it naturally generates DCl over time.
Protocol B: Hydrolytic Stability Stress Test
Objective: Quantify the stability of the protecting group under simulated acidic conditions.
-
Baseline: Acquire a standard
H NMR spectrum using Protocol A. -
Acid Spike: Add 5
L of dilute Acetic Acid-d or trace HCl to the NMR tube. -
Monitoring: Acquire spectra at t=0, t=15 min, and t=60 min.
-
Data Analysis: Integrate the Acetal Methine quartet (5.4 ppm) vs. the Phenol aromatic triplet (approx 6.8 ppm). A decrease in the methine signal correlates to the rate of hydrolysis.
Diagram 2: Hydrolysis Pathway & Spectral Shift
Figure 2 visualizes the chemical breakdown that occurs if Protocol A is not followed.
Caption: Mechanism of acid-catalyzed hydrolysis leading to spectral degradation.
References
-
National Institute of Standards and Technology (NIST). Benzene, (1-ethoxyethoxy)- Mass Spectrum (CAS 5426-78-8). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Benzene, (1-ethoxyethoxy)- Compound Summary.[1] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Acetal NMR shifts).
- Miyashita, M., et al. "Pyridinium p-Toluenesulfonate (PPTS). A Mild and Efficient Acid Catalyst for the Formation and Cleavage of Acetals." Journal of Organic Chemistry, 1977. (Reference for acetal stability/cleavage mechanisms).
Sources
Comparative Guide: Mass Spectrometric Profiling of Benzene, (1-ethoxyethoxy)-
Executive Summary & Chemical Identity
Benzene, (1-ethoxyethoxy)- (CAS: 40515-52-4), commonly known as acetaldehyde ethyl phenyl acetal , represents a critical structural motif in drug development. It serves as a model for mixed acetal pro-drugs and acid-labile protecting groups.
Accurate mass spectrometric (MS) characterization of this molecule is challenging due to the lability of the acetal linkage (
Chemical Profile[1][2][3]
-
Formula:
-
Molecular Weight (MW): 166.22 g/mol
-
Key Structural Feature: The central acetal carbon bonded to a phenoxy group (
) and an ethoxy group ( ).
Theoretical Framework: Fragmentation Mechanics (EI)
In Electron Ionization (70 eV), mixed acetals undergo predictable but complex fragmentation. The stability of the resulting carbocations dictates the abundance of signal, governed by Stevenson’s Rule (the positive charge remains on the fragment with the lower ionization potential).
Primary Fragmentation Pathways
The molecular ion (
-
-Cleavage (Path A - Dominant):
Cleavage of the
bond exocyclic to the phenyl ring.-
Mechanism: Loss of the ethoxy radical (
, mass 45). -
Product: The resonance-stabilized oxonium ion
. -
m/z:
. -
Significance: This is the predicted Base Peak . The phenyl ring provides superior resonance stabilization to the cation compared to the ethyl group.
-
-
-Cleavage (Path B - Minor):
Cleavage of the
bond exocyclic to the ethyl group.-
Mechanism: Loss of the phenoxy radical (
, mass 93). -
Product: The aliphatic oxonium ion
. -
m/z:
. -
Significance: Lower intensity due to the higher stability of the Path A cation.
-
-
McLafferty-like Rearrangement:
-
Mechanism: Hydrogen transfer from the ethyl group
-carbon to the phenoxy oxygen, followed by elimination of ethylene ( ) and acetaldehyde. -
Product: Phenol radical cation (
). -
m/z:
.
-
Visualization: Fragmentation Pathway
The following diagram illustrates the competitive fragmentation kinetics.
Caption: Figure 1. Competitive EI fragmentation pathways for Benzene, (1-ethoxyethoxy)-. The path to m/z 121 is thermodynamically favored.
Comparative Performance Analysis: EI vs. ESI vs. CI
For drug development applications requiring metabolite identification or purity profiling, the choice of ionization source is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Chemical Ionization (CI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal) | Soft (Gas Phase Protonation) |
| Molecular Ion ( | Poor. Often <1% abundance. | Excellent. Observed as | Good. Observed as |
| Structural Fingerprint | Excellent. Distinct fragment ions (m/z 121, 94, 77) confirm the phenyl-acetal core. | Poor. Minimal fragmentation; requires MS/MS (CID) for structure proof. | Moderate. Some fragmentation, but mostly MW confirmation. |
| Sensitivity | High for hydrophobic fragments. | High, but susceptible to ion suppression in complex matrices. | Moderate. |
| Stability Risk | N/A (Gas phase). | High Risk. Acidic mobile phases can hydrolyze the acetal before detection. | Low. |
| Recommendation | Primary ID Method. Use for library matching and structural confirmation. | Quantitation Only. Use neutral pH buffers to prevent on-column degradation. | Alternative. Use if ESI fails or M+ is needed without hydrolysis risk. |
Key Experimental Insight: The ESI Hydrolysis Artifact
In ESI, if the mobile phase contains 0.1% Formic Acid (standard protocol), Benzene, (1-ethoxyethoxy)- will partially hydrolyze to Phenol (m/z 94) and Acetaldehyde before reaching the detector.
-
Observation: You may see a split peak or a high baseline of m/z 94 in ESI(+).
-
Correction: Use Ammonium Acetate (pH 6.5) buffer for ESI analysis.
Validated Experimental Protocols
Protocol A: Structural Confirmation via GC-MS (EI)
This protocol maximizes the detection of the diagnostic m/z 121 ion.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (avoid Methanol to prevent transacetalization).
-
Inlet: Split mode (20:1), 250°C.
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Hold: 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–350.
Expected Result:
-
Base Peak: m/z 121.[1]
-
Significant Peaks: m/z 77, 94, 73.
-
Molecular Ion: m/z 166 (Trace).
Protocol B: Molecular Weight Confirmation via LC-MS (ESI)
This protocol minimizes hydrolysis artifacts.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 mins.
-
Column: C18 Reverse Phase (Rapid resolution).
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor: Low (80V) to prevent in-source fragmentation.
-
Expected Result:
-
Dominant Peak: m/z 189 (
) or m/z 184 ( ). -
Protonated ion (
, 167) may be weak due to lability.
Workflow Visualization
Caption: Figure 2. Parallel workflow for comprehensive characterization. Note the solvent restriction for LC-MS to prevent degradation.
References
-
NIST Mass Spectrometry Data Center. Benzene, ethoxy- (Phenetole) and Acetal Derivatives. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link][2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Chemistry LibreTexts. Mass Spectrometry: Fragmentation Patterns - Ethers and Acetals. Retrieved from [Link]
Sources
Orthogonal Stability: A Comparative Guide to Acetal vs. Silyl Ether Protecting Groups
Executive Summary
In complex organic synthesis, the ability to differentiate between hydroxyl groups is paramount. This guide compares the two most dominant classes of hydroxyl protecting groups: Acetals (e.g., MOM, THP) and Silyl Ethers (e.g., TBS, TBDPS).
While both mask the protic nature of alcohols, their stability profiles rely on fundamentally different chemical principles. Acetals rely on the formation of a reversible oxocarbenium intermediate, making them inherently acid-labile but base-robust . Silyl ethers rely on the steric shielding of the silicon atom, offering tunable acid/base stability and a unique susceptibility to fluoride-mediated cleavage .
This guide provides the mechanistic grounding, stability data, and experimental protocols required to exploit these orthogonal characteristics in drug development and total synthesis.
Mechanistic Foundations
Understanding why these groups cleave is the first step to controlling when they cleave.
Acetal Hydrolysis (Acid-Catalyzed)
Acetals are "masked carbonyls." Their cleavage is driven by the protonation of an oxygen atom, followed by the expulsion of the alcohol to form a resonance-stabilized oxocarbenium ion. This pathway is inaccessible under basic conditions, rendering acetals inert to nucleophiles.
Silyl Ether Cleavage (Fluoride-Mediated)
Silicon has a high affinity for fluorine (Bond Dissociation Energy: Si-F ~135 kcal/mol vs. Si-O ~110 kcal/mol). Unlike carbon, silicon can expand its valence shell to form a pentacoordinate intermediate. This allows fluoride sources (like TBAF) to cleave silyl ethers under neutral or mildly basic conditions, leaving acid-sensitive acetals intact.
Mechanistic Visualization
The following diagram contrasts the acid-catalyzed hydrolysis of an acetal with the fluoride-mediated cleavage of a silyl ether.
Figure 1: Mechanistic divergence between acetal acid hydrolysis (top) and silyl ether fluoride cleavage (bottom).[1]
Comparative Stability Matrix
The following table synthesizes experimental data regarding the stability of common protecting groups against standard reaction conditions.
| Condition | TMS (Silyl) | TBS (Silyl) | TBDPS (Silyl) | MOM (Acetal) | THP (Acetal) |
| Acid (Aq.[1][2] pH 1) | Unstable (<1 min) | Labile (hrs) | Stable | Labile | Labile |
| Acid (Lewis, e.g., ZnBr₂) | Labile | Stable | Stable | Stable | Labile |
| Base (OH⁻, pH 14) | Labile | Stable | Stable | Inert | Inert |
| Nucleophiles (R-Li) | Unstable | Stable | Stable | Inert | Inert |
| Fluoride (TBAF) | Labile | Labile | Labile | Inert | Inert |
| Oxidation (Jones) | Labile | Stable | Stable | Stable | Stable |
| Reduction (LiAlH₄) | Stable | Stable | Stable | Inert | Inert |
Scientist's Insight: Relative Acid Stability
Within the silyl ether family, steric bulk around the silicon atom dictates acid stability.[3] The relative rate of hydrolysis (approximate) follows this hierarchy:
-
TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000)
Key Takeaway: If you need a silyl group to survive conditions that would cleave a THP acetal (e.g., mild acetic acid), TBDPS is the gold standard.
Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before you commit the entire batch.
Protocol A: Formation of TBS Ether (Silyl Protection)
Best for: Primary and secondary alcohols requiring base-stability.
-
Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol (1.0 equiv) and dissolve in anhydrous DMF (concentration ~0.5 M).
-
Reagents: Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).
-
Why Imidazole? It acts as both a base to neutralize HCl and a nucleophilic catalyst, forming a reactive N-silyl intermediate.
-
-
Reaction: Stir at 23 °C for 1–12 hours.
-
Checkpoint: TLC should show the disappearance of the polar alcohol spot and the appearance of a less polar spot (the silyl ether). If the reaction stalls, add DMAP (0.1 equiv) as a "turbocharger."
-
Workup: Dilute with Et₂O (not EtOAc, to avoid extracting DMF). Wash 3x with water, 1x with brine. Dry over MgSO₄.
Protocol B: Formation of MOM Acetal (Acetal Protection)
Best for: Sterically crowded alcohols or when absolute base inertness is required.
-
Setup: Flame-dry flask under Argon. Dissolve alcohol (1.0 equiv) in anhydrous DCM.
-
Reagents: Add Diisopropylethylamine (DIPEA, 3.0 equiv). Cool to 0 °C.
-
Addition: Dropwise add MOM-Cl (Chloromethyl methyl ether) (2.0 equiv). Caution: MOM-Cl is a carcinogen; handle in a fume hood.
-
Reaction: Allow to warm to 23 °C and stir for 2–8 hours.
-
Checkpoint: Monitor by TLC. The MOM ether is usually slightly more polar than a silyl ether but less polar than the starting alcohol.
-
Workup: Quench with saturated NH₄Cl. Extract with DCM.
Protocol C: Orthogonal Deprotection (The "Switch")
Scenario: A molecule contains both a TBS ether and a MOM acetal.
To remove TBS (leaving MOM intact):
-
Dissolve substrate in THF.
-
Add TBAF (1.1 equiv, 1M in THF). Stir at 0 °C to RT.
-
Result: The Fluoride attacks the Silicon.[6] The MOM group, lacking silicon, remains untouched.
To remove MOM (leaving TBS intact? - Difficult):
-
Note: Standard acid hydrolysis of MOM (e.g., 6M HCl) will likely cleave TBS.
-
Solution: Use a specific Lewis Acid like MgBr₂ in Et₂O with a thiol scavenger, or ensure the silyl group is the bulky TBDPS or TIPS , which can survive the mild acid required to cleave MOM.
Decision Framework
Use this logic flow to select the appropriate group for your synthesis.
Figure 2: Strategic decision tree for selecting between acetal and silyl protection.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Crouch, R. D. "Selective Deprotection of Silyl Ethers."[6][10] Synthesis2013 , 45, 242–252.
-
Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." J. Am. Chem. Soc.[12]1972 , 94, 6190–6191.
-
Gillard, J. W.; et al. "Symmetrical Alkoxysilyl Ethers: A New Class of Alcohol-Protecting Groups."[10] J. Org.[10] Chem.1988 , 53, 2602–2608.[10]
-
Organic Chemistry Portal. "Protecting Groups: Hydroxyl."
Sources
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Green chemistry alternatives to "Benzene, (1-ethoxyethoxy)-" protection
Green Chemistry Guide: Sustainable Alternatives to Ethoxyethyl (EE) Protection
Executive Summary & Problem Definition
The Target: "Benzene, (1-ethoxyethoxy)-" (CAS: 2045-00-3) is the chemical identity of a Phenol protected by an Ethoxyethyl (EE) acetal group .
The Challenge: While the Ethoxyethyl (EE) group is a classic phenol protector—stable to strong bases, hydrides, and organometallics—its traditional installation and the nature of the group itself violate several principles of Green Chemistry:
-
Chirality Pollution: The EE group introduces a new stereogenic center at the acetal carbon. When protecting chiral drug intermediates, this creates diastereomers, complicating NMR analysis and purification.
-
Reagent Toxicity: Classical installation uses Ethyl Vinyl Ether (volatile, flammable) and soluble acid catalysts (e.g., p-TsOH), often requiring chlorinated solvents like dichloromethane (DCM).
-
Atom Economy: Traditional deprotection often generates non-recyclable liquid waste.
The Solution: This guide presents two superior, field-validated green alternatives that eliminate the chirality issue and utilize sustainable catalytic protocols:
-
Alternative A (Acetals): Tetrahydropyranyl (THP) protection via Heterogeneous Catalysis (Montmorillonite K-10) .
-
Alternative B (Silyl Ethers): Trimethylsilylation using HMDS (Hexamethyldisilazane) in solvent-free conditions.[1]
Comparative Analysis: EE vs. Green Alternatives
The following table contrasts the traditional EE protection of phenol against green THP and HMDS-Silyl methods.
| Feature | Legacy EE Protection | Green THP (Montmorillonite) | Green Silyl (HMDS/Iodine) |
| Reagent | Ethyl Vinyl Ether + Soluble Acid | 3,4-Dihydro-2H-pyran (DHP) + Clay | Hexamethyldisilazane (HMDS) |
| Atom Economy | Moderate | High (100% incorporated) | High (NH₃ byproduct only) |
| Chirality | Creates new chiral center | Creates new chiral center | Achiral (No diastereomers) |
| Catalyst | p-TsOH / HCl (Corrosive) | Montmorillonite K-10 (Reusable) | Iodine (I₂) or Silica-Cl (Trace) |
| Solvent | DCM / Toluene (Toxic) | Solvent-Free or Green Ethers | Solvent-Free |
| Stability | Base: High | Acid: Low | Base: High | Acid: Low | Base: Moderate | Acid: Low |
| Green Score | 🔴 Low | 🟡 Medium (Reusable Cat) | 🟢 High (Ammonia byproduct) |
Deep Dive: The Protocols
Option A: The "Clay-Catalyzed" THP Ether (Reusable Catalyst)
Best for: When you need acetal-like stability (base resistance) but want to avoid soluble acids and chlorinated solvents.
Mechanism & Green Logic: Instead of using corrosive mineral acids, this method uses Montmorillonite K-10 , an acidic clay. The clay acts as a solid Brønsted/Lewis acid, activating the enol ether (DHP).
-
Green Benefit: The catalyst is filtered off and reused. No aqueous workup is required to neutralize acid, reducing water waste (E-factor).
Experimental Protocol:
-
Setup: To a round-bottom flask, add Phenol (10 mmol) and 3,4-Dihydro-2H-pyran (DHP) (12-15 mmol).
-
Catalyst: Add Montmorillonite K-10 clay (0.1 g per mmol of substrate).
-
Reaction: Stir at room temperature (25°C). The reaction is typically solvent-free. If the phenol is solid and high-melting, use a minimum amount of 2-MeTHF (green solvent) or Toluene.
-
Monitoring: Monitor by TLC (typically complete in 30–60 mins).
-
Workup: Dilute with Ethyl Acetate. Filter the mixture through a sintered glass funnel to recover the clay.
-
Purification: Evaporate the filtrate. The residue is usually sufficiently pure (>95%). If necessary, purify via short-path chromatography.
Option B: The "Ammonia-Driven" Silyl Ether (HMDS)
Best for: High-value drug intermediates where introducing a new chiral center (as with EE or THP) is unacceptable.
Mechanism & Green Logic: Hexamethyldisilazane (HMDS) is the "greenest" silylating agent. Unlike TBDMS-Cl (which produces HCl gas and requires amine bases), HMDS produces Ammonia (NH₃) as the only byproduct. The evolution of NH₃ gas drives the reaction equilibrium to completion (Le Chatelier’s principle).
-
Green Benefit: 100% Atom Economy regarding the organic skeleton. No salts to wash away.
Experimental Protocol:
-
Setup: Mix Phenol (10 mmol) and HMDS (6 mmol, 0.6 equiv) in a flask.
-
Catalysis: Add a crystal of Iodine (I₂) (approx. 1 mol%) or Silica Chloride (solid support).
-
Reaction: Stir at room temperature. For sterically hindered phenols, mild heating (50°C) may be required.
-
Observation: Evolution of ammonia gas indicates reaction progress.
-
Workup: Once gas evolution ceases (15–45 mins), apply vacuum to remove excess HMDS and ammonia.
-
Result: Quantitative yield of Silyl ether. No extraction required.
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct alternative and visualizes the green catalytic cycle of Montmorillonite.
Caption: Decision Matrix for replacing EE protection. Path A (THP) mimics EE stability but uses green clay catalysis. Path B (HMDS) avoids the chirality issues inherent to EE/THP groups.
Critical Stability Data
When switching from EE, researchers must verify the stability profile matches their downstream chemistry.
| Condition | EE (Ethoxyethyl) | THP (Tetrahydropyranyl) | TMS (Trimethylsilyl) | TBS (t-Butyldimethylsilyl) |
| pH < 1 (Aq. Acid) | Labile (t½ < 1 min) | Labile (t½ ~ 1-5 min) | Very Labile | Stable |
| pH 4-6 (Weak Acid) | Stable | Stable | Labile | Stable |
| pH > 12 (Base) | Stable | Stable | Unstable (Hydrolyzes) | Stable |
| RMgX (Grignard) | Stable | Stable | Stable | Stable |
| LiAlH₄ (Reduction) | Stable | Stable | Stable | Stable |
Guidance: If your synthesis involves strong basic conditions (e.g., lithiation), THP is the direct functional equivalent to EE. If your synthesis is mild, TMS/HMDS is the greener, cleaner choice.
References
- Greene's Protective Groups in Organic Synthesis. (Standard reference for stability profiles of EE, THP, and Silyl groups).
-
Montmorillonite K-10 Catalyzed Protection : Li, T.S., et al. "Montmorillonite K-10 catalyzed efficient synthesis of tetrahydropyranyl ethers." Journal of the Chemical Society, Perkin Transactions 1, 1998 . Link
-
HMDS Green Silylation : Karimi, B., & Golshani, B. "Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions." The Journal of Organic Chemistry, 2000 , 65(22), 7228–7230. Link
-
Solvent-Free Silylation : Kadam, S. T., & Kim, S. S. "Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent."[2] Green Chemistry, 2010 , 12, 94-98.[3] Link
-
Comparative Green Metrics : Sheldon, R. A. "The E Factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry, 2017 , 19, 18-43. Link
Sources
Safety Operating Guide
Benzene, (1-ethoxyethoxy)- proper disposal procedures
Common Name: Acetaldehyde Ethyl Phenyl Acetal Chemical Class: Mixed Acetal / Aromatic Ether
CRITICAL DATA INTEGRITY ALERT: There is a discrepancy in the identification data provided.
The Name: "Benzene, (1-ethoxyethoxy)-" describes a mixed acetal (Structure: Ph-O-CH(CH₃)-O-Et). This chemical is sensitive to acids and oxidizers. [1][2][3] * The CAS (2049-94-7): This CAS number corresponds to Isoamylbenzene (Isopentylbenzene), a stable alkylbenzene.
[4] This guide follows the safety protocols for the CHEMICAL NAME (Benzene, (1-ethoxyethoxy)-) , as the acetal functionality presents significantly higher risks (peroxide formation and acid hydrolysis) than the alkylbenzene. Verify your specific vial before proceeding.
Executive Safety Summary
Benzene, (1-ethoxyethoxy)- is a mixed acetal. Unlike simple ethers, acetals possess a unique sensitivity to aqueous acids. Improper disposal into an acidic waste stream can trigger exothermic hydrolysis , releasing Phenol (a toxic corrosive) and Acetaldehyde/Ethanol (flammable volatiles) inside the waste container.
Core Hazards Profile
| Hazard Category | Classification | Critical Risk |
| Flammability | High (Est.[5][6] FP < 60°C) | Vapors are heavier than air; flashback risk. |
| Reactivity | Acid Sensitive | Hydrolyzes in acidic media to form Phenol and Acetaldehyde. |
| Stability | Peroxide Former | The -O-CH-O- linkage is susceptible to autoxidation upon air exposure. |
| Toxicity | Irritant / Toxic | Hydrolysis products (Phenol) are rapidly absorbed through skin. |
Pre-Disposal Characterization (Self-Validating System)
Before moving the vessel to waste, you must validate the chemical state. Do not assume the liquid is "pure" waste; it may have degraded.
Step 1: Peroxide Quantification
Acetals can form explosive peroxides upon storage, especially if the container was previously opened.
-
Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix®).
-
Threshold:
-
< 20 ppm: Safe for standard disposal.
-
> 20 ppm: Must be stabilized. Add ferrous sulfate (FeSO₄) or sodium metabisulfite to quench peroxides before consolidation.
-
Step 2: pH Verification
-
Test: Dip a pH strip into the aliquot.
-
Requirement: The solution MUST be Neutral (pH 7) or Slightly Basic (pH 8-9) .
-
Logic: If the solution is acidic, hydrolysis may have already initiated, generating phenol. If you add this to a general organic waste drum containing other acidic byproducts, you accelerate the decomposition.
-
Action: If pH < 7, neutralize with 5% Sodium Bicarbonate (NaHCO₃) solution until pH ≥ 7.
Disposal Workflow
The following protocol ensures the chemical is passivated before entering the central waste stream.
Visual Decision Tree (DOT)
This flowchart logic prevents the accidental mixing of incompatible waste streams.
Figure 1: Decision matrix for the safe disposal of acetal-based organics. Note the mandatory neutralization step to prevent acid-catalyzed hydrolysis.
Detailed Protocol
A. Segregation
-
Waste Stream: Non-Halogenated Organic Solvents (unless mixed with halogens during use).
-
Incompatibility: DO NOT mix with "Acid Waste" or "Oxidizing Waste" streams.
-
Container: High-Density Polyethylene (HDPE) or Stainless Steel safety can. Ensure the container is grounded to prevent static discharge during transfer.[3]
B. The "Phenol Prevention" Technique
Because this chemical hydrolyzes to Phenol (C₆H₅OH), you must treat the waste as a potential phenol generator.
-
Buffer the Waste: It is best practice to add a small amount of solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate (CaCO₃) to the waste container receiving this chemical. This ensures that even if acidic waste is accidentally added later, the buffer will neutralize it, preventing the acetal from breaking down into corrosive phenol.
-
Labeling: Clearly label the waste tag with:
C. Spill Management (Immediate Response)
If a spill occurs in the lab:
-
Evacuate & Ventilate: Remove ignition sources immediately.
-
Absorb: Use a non-acidic absorbent (e.g., vermiculite or activated charcoal). Do not use clay-based absorbents that might be naturally acidic, as they could catalyze hydrolysis on the floor.
-
Clean: Wash the area with a dilute soap solution (alkaline) to remove residues.
Regulatory & Technical Data
Waste Codes (RCRA)
| Code | Description | Applicability |
| D001 | Ignitable Characteristic | Applicable (Flash point < 60°C). |
| U188 | Phenol | Applicable only if hydrolysis has occurred significantly. |
| U001 | Acetaldehyde | Applicable only if hydrolysis has occurred. |
Chemical Mechanism of Hazard
The disposal risk stems from the acid-catalyzed cleavage of the acetal bond:
-
Ph-OH (Phenol): Causes severe skin burns and systemic toxicity.
-
CH₃CHO (Acetaldehyde): Extremely flammable (Flash point -38°C) and carcinogenic.
By maintaining a neutral/basic pH during disposal, you prevent this reaction from occurring in the waste drum.
References
-
Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. OSHA Occupational Chemical Database. Available at: [Link]
-
PubChem. Compound Summary: (1-ethoxyethoxy)benzene.[10] National Library of Medicine. (Structure validation). Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ACETAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. Cas 2049-94-7,ISOAMYLBENZENE | lookchem [lookchem.com]
- 5. emsdiasum.com [emsdiasum.com]
- 6. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. 1-Ethenoxy-1-ethoxyethane | C6H12O2 | CID 13016252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzene, (1-ethoxyethoxy)-
Chemical Identity: Benzene, (1-ethoxyethoxy)- Synonyms: Acetaldehyde ethyl phenyl acetal; 1-Ethoxy-1-phenoxyethane CAS Number: 2556-10-7 Molecular Formula: C₁₀H₁₄O₂
Part 1: Executive Safety Summary & Risk Assessment
From the Desk of the Senior Application Scientist:
Handling Benzene, (1-ethoxyethoxy)- requires a nuanced understanding of its chemical stability. While often classified generically as an acetal/ether with moderate flammability and irritation risks, the critical hidden hazard lies in its sensitivity to acidic environments.
As a mixed acetal, this compound is stable under basic or neutral conditions.[1] However, upon contact with moisture and trace acids (common in deprotection workflows or waste streams), it undergoes hydrolysis . This reaction is not merely a degradation issue; it liberates Phenol and Acetaldehyde .
-
The Trap: Standard nitrile gloves provide fair protection against the parent acetal but are permeated rapidly by Phenol (a breakdown product), leading to potential severe chemical burns and systemic toxicity.
-
The Solution: Your PPE strategy must account for the potential presence of hydrolysis products, not just the parent material.
Hazard Pathway Diagram
The following diagram illustrates the degradation logic that dictates our PPE choices.
Figure 1: Hydrolysis risk pathway. In acidic conditions, the relatively stable acetal converts into toxic Phenol and flammable Acetaldehyde.
Part 2: Personal Protective Equipment (PPE) Matrix
This system is designed to protect against both the parent acetal and its hazardous metabolites.
| PPE Category | Recommendation | Technical Rationale |
| Hand Protection (Standard) | Double-Gloving Strategy Inner: Laminate (Silver Shield/4H)Outer: Nitrile (min 5 mil) | Nitrile alone is insufficient if hydrolysis occurs. Phenol penetrates nitrile in <10 mins. Laminate provides >4 hours breakthrough protection against aromatics and phenols. |
| Hand Protection (Splash) | High-Grade Nitrile (8 mil+) Change immediately upon contact. | Acceptable only for handling pure, neutral material. Do not use for reaction mixtures containing acids. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are inadequate. Acetals are eye irritants; potential phenol generation poses a risk of corneal damage. |
| Respiratory | Half-mask with OV Cartridges (Organic Vapor - Black/Brown Band) | Required if working outside a fume hood. Acetaldehyde (breakdown product) has a low odor threshold and is a suspected carcinogen. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron (if transferring >1L) | Standard lab coat is sufficient for small scale. Use a rubber/neoprene apron for bulk transfer to prevent soak-through. |
Part 3: Operational Protocols
Handling & Transfer
-
Environment: Always handle in a certified chemical fume hood with face velocity >0.5 m/s.
-
Equipment Check: Ensure glassware is dry. Acetals are moisture-sensitive over time.
-
Incompatibility: Keep strictly separated from Lewis acids (e.g.,
, ) and Brønsted acids (HCl, ) unless the reaction dictates deprotection. -
Static Control: As an organic ether derivative, ensure all metal transfer vessels are grounded to prevent static discharge ignition.
Emergency Spill Response
Self-Validating Step: Before approaching a spill, check pH paper. If the spill is on an acidic surface (or near acid containers), assume Phenol is present.
Figure 2: Decision logic for spill cleanup, prioritizing the identification of acidic conditions.
Step-by-Step Cleanup:
-
Evacuate the immediate area and ensure ventilation.
-
Don PPE: Wear laminate gloves under nitrile gloves.
-
Contain: Use non-combustible absorbent (Vermiculite or Sand). Do not use clay-based absorbents if acid is present, as heat of neutralization may volatilize acetaldehyde.
-
Collect: Scoop into a high-density polyethylene (HDPE) waste container.
-
Decontaminate: Wash the surface with a dilute alkaline solution (Sodium Bicarbonate, 5%) to neutralize any trace acid and prevent further hydrolysis, then rinse with water.
Part 4: Disposal & Waste Management
Crucial Directive: Do not commingle this chemical with acidic waste streams.
-
Segregation: Dispose of in the Non-Halogenated Organic Solvent stream.
-
Labeling: Explicitly label the tag with "Benzene, (1-ethoxyethoxy)-" and "Acetal".
-
Stabilization: If the waste container contains traces of acid, add a small amount of Triethylamine (TEA) or Sodium Bicarbonate to the waste bottle to maintain a basic pH (>8). This prevents the slow evolution of acetaldehyde gas and phenol formation inside the waste drum.
References
-
PubChem. (n.d.). Compound Summary: Benzene, (1-ethoxyethoxy)-.[2] National Library of Medicine.[3] Retrieved from [Link]
-
ECHA. (n.d.). Registration Dossier: Acetals. European Chemicals Agency. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
